Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 2-(4-Methylphenoxy)aniline Hydrochloride
Executive Summary In modern drug discovery and complex organic synthesis, the selection and handling of starting materials dictate the downstream efficiency of the entire synthetic route. 2-(4-Methylphenoxy)aniline hydro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and complex organic synthesis, the selection and handling of starting materials dictate the downstream efficiency of the entire synthetic route. 2-(4-Methylphenoxy)aniline hydrochloride is a highly versatile diaryl ether building block. As a Senior Application Scientist, I frequently leverage this scaffold to introduce rigid, lipophilic moieties into active pharmaceutical ingredients (APIs).
This whitepaper provides an in-depth technical analysis of its physicochemical properties, the structural causality governing its reactivity, and field-proven, self-validating experimental protocols for its application in synthetic pipelines.
Structural and Quantitative Profiling
The compound is deliberately supplied and stored as a hydrochloride salt. Anilines in their free base form are notoriously prone to air oxidation, often degrading over time to form dark, polymeric impurities. By protonating the primary amine to form the anilinium hydrochloride salt, the reactive lone pair on the nitrogen is sequestered. Standard handling procedures for aniline salts, supported by , emphasize that this salt formation drastically increases the shelf-life and oxidative stability of the reagent.
Quantitative Data Summary
According to verified supplier data from [1], the precise molecular parameters of the compound are outlined below:
Property
Value
Chemical Name
2-(4-Methylphenoxy)aniline hydrochloride
CAS Registry Number
100712-95-6
Molecular Formula (Salt)
C₁₃H₁₄ClNO
Molecular Weight (Salt)
235.71 g/mol
Free Base Formula
C₁₃H₁₃NO
Free Base Molecular Weight
199.25 g/mol
Physical Form
Solid (Typical for anilinium HCl salts)
Mechanistic Causality of the Scaffold
The reactivity of 2-(4-Methylphenoxy)aniline is strictly governed by the interplay between its functional groups. As noted in structural analyses of related methylphenoxy anilines by [2], the presence and position of electron-donating groups fundamentally alter the molecule's behavior:
The Ether Linkage: The oxygen atom bridges the two aromatic rings. Because it is positioned ortho to the primary amine, it introduces significant steric bulk. This steric hindrance can dictate the regioselectivity if the aniline ring is subjected to further electrophilic aromatic substitution, effectively shielding the adjacent positions.
The 4-Methyl Group: The methyl substituent on the phenoxy ring acts as a mild electron-donating group via inductive (+I) effects. This subtly increases the electron density of the ether oxygen, which influences the conformational preferences and solvation dynamics of the diaryl ether system.
Electronic and steric effects modulating the reactivity of the aniline core.
Self-Validating Experimental Protocols
To utilize this compound in cross-coupling reactions (e.g., Buchwald-Hartwig amination) or amide bond formations, the unreactive hydrochloride salt must be converted back to its nucleophilic free base. The following protocols are designed as self-validating systems, ensuring that each step is analytically confirmed before proceeding to expensive catalytic cycles.
Protocol 1: Free-Basing and Phase Extraction
Causality: Strong bases (like NaOH) can sometimes cause unwanted side reactions or emulsions. Saturated aqueous sodium bicarbonate (NaHCO₃) is selected because its pKa is sufficient to deprotonate the anilinium ion (pKa ~4.6) without degrading the molecule. Dichloromethane (DCM) is chosen as the organic solvent due to its excellent solvation of the neutral diaryl ether and optimal phase separation kinetics.
Step-by-Step Methodology:
Suspension: Suspend 5.0 g of 2-(4-Methylphenoxy)aniline hydrochloride in 50 mL of DCM in a 250 mL separatory funnel.
Neutralization: Slowly add 50 mL of saturated aqueous NaHCO₃.
Self-Validation Check: Effervescence (CO₂ gas evolution) will be observed. The reaction is complete when effervescence ceases upon further base addition, confirming total deprotonation.
Extraction: Stopper and invert the funnel, venting frequently. Allow the layers to separate. The lower DCM layer contains the free base.
Washing & Drying: Drain the DCM layer. Wash the aqueous layer with an additional 20 mL of DCM. Combine the organic layers and dry over anhydrous Na₂SO₄ to remove residual water, which would otherwise quench moisture-sensitive downstream reagents (e.g., acid chlorides).
Concentration: Evaporate the solvent under reduced pressure to yield the free base (C₁₃H₁₃NO) as an oil or low-melting solid.
Protocol 2: Analytical Verification via LC-MS
Causality: Before committing the free base to a synthetic step, its purity and exact mass must be verified. Electrospray Ionization (ESI) is ideal for anilines, which readily accept a proton to form the [M+H]⁺ ion.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of the extracted free base in 1.0 mL of HPLC-grade Methanol.
Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
Elution Gradient: Run a 5-minute gradient from 5% to 95% Acetonitrile in Water. Both mobile phases must contain 0.1% Formic Acid.
Causality: Formic acid ensures the amine remains protonated during elution, preventing peak tailing and facilitating positive mode ionization.
Mass Detection: Monitor the eluate using ESI+ mode.
Self-Validation Check: The expected m/z for the parent ion[M+H]⁺ is 200.26 (199.25 + 1.01). The presence of a single sharp peak at this mass confirms both the success of the free-basing step and the absence of degradation products.
Self-validating workflow for free-basing and LC-MS analytical verification.
Conclusion
The strategic use of 2-(4-Methylphenoxy)aniline hydrochloride requires a fundamental understanding of its salt-form stability and the steric/electronic influences of its substituents. By employing rigorous, self-validating protocols for free-basing and analytical verification, researchers can seamlessly integrate this diaryl ether building block into complex synthetic pipelines, minimizing downstream failures and maximizing API yield.
2-(4-Methylphenoxy)aniline hydrochloride is a highly versatile diaryl ether building block utilized extensively in medicinal chemistry, agrochemical development, and materials science. Structurally characterized by an electron-rich aniline core linked via an ether bridge to a p-tolyl group, this compound serves as a critical precursor for synthesizing complex heterocycles, such as functionalized phenoxazines and acridines. This whitepaper provides a comprehensive technical overview of its physicochemical properties, structural reactivity, and a field-validated synthetic protocol, emphasizing the mechanistic causality behind each experimental step.
Chemical Identity & Physicochemical Profiling
Accurate identification and understanding of physicochemical parameters are paramount for downstream applications. The hydrochloride salt form is specifically engineered to overcome the inherent instability of the free aniline base.
Table 1: Chemical Identity and Physicochemical Properties
Soluble in DMSO, Methanol; Moderately soluble in H₂O
| Storage Conditions | Desiccated at room temperature, protected from light |
Structural Chemistry & Reactivity
The reactivity of the 2-(4-methylphenoxy)aniline core is governed by the competing electronic and steric effects of its two substituent groups. The primary amine (-NH₂) is a strongly activating, ortho/para-directing group. The 4-methylphenoxy ether linkage (-OAr) is also activating but introduces significant steric bulk at the ortho position[4].
Consequently, electrophilic aromatic substitution (EAS) on this scaffold is highly regioselective. Incoming electrophiles are directed primarily to positions 4 and 5 of the aniline ring, as these sites are activated by the amine but sterically unencumbered by the bulky phenoxy moiety.
Figure 1: Electronic and steric effects dictating EAS regioselectivity.
De Novo Synthesis & Purification Protocol
The synthesis of 2-(4-methylphenoxy)aniline hydrochloride is best achieved via a three-step sequence: Nucleophilic Aromatic Substitution (SNAr), catalytic hydrogenation, and salt formation[4]. This protocol is designed as a self-validating system, ensuring high yield and purity.
Figure 2: Step-by-step synthetic workflow for 2-(4-Methylphenoxy)aniline hydrochloride.
Step 1: Diaryl Ether Formation via SNAr
Procedure: Dissolve 1-fluoro-2-nitrobenzene (1.0 eq) and p-cresol (1.1 eq) in anhydrous DMF. Add finely powdered K₂CO₃ (1.5 eq). Stir the mixture at 100°C for 12 hours.
Mechanistic Causality: 1-fluoro-2-nitrobenzene is explicitly chosen over the chloro-analogue. In SNAr, the rate-determining step is the formation of the Meisenheimer complex. The extreme electronegativity of fluorine withdraws electron density via the inductive effect (-I), making the ipso carbon highly electrophilic and stabilizing the anionic intermediate far better than chlorine. DMF, a polar aprotic solvent, is critical as it solvates the potassium cation, leaving the p-cresolate anion "naked" and highly nucleophilic.
Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The product, 1-(4-methylphenoxy)-2-nitrobenzene, will appear as a distinct, less polar UV-active spot.
Step 2: Catalytic Hydrogenation of the Nitro Group
Procedure: Dissolve the intermediate in absolute ethanol. Add 10% Pd/C (10% w/w). Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 4-6 hours.
Mechanistic Causality: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl) to avoid harsh acidic conditions that could prematurely protonate the resulting amine, trapping impurities, and to prevent the generation of heavy metal waste[4].
Validation: Filter the reaction mixture carefully through a pad of Celite to remove the pyrophoric Pd/C. Concentration yields the free base, 2-(4-methylphenoxy)aniline, as a viscous oil.
Step 3: Hydrochloride Salt Precipitation
Procedure: Dissolve the free base in anhydrous dichloromethane (DCM) or diethyl ether. Cool to 0°C. Dropwise, add a 2.0 M solution of HCl in diethyl ether (1.2 eq). Stir for 30 minutes, filter the resulting precipitate, wash with cold ether, and dry under high vacuum.
Mechanistic Causality: Free anilines, particularly electron-rich ones like this diaryl ether, are highly susceptible to air oxidation, rapidly degrading into dark polymeric quinoid structures. Converting the free base to the hydrochloride salt protonates the amine, neutralizing its electron-donating capability into the aromatic ring. This drastically increases oxidative stability and shelf life. Furthermore, anhydrous HCl in ether is used to enforce immediate precipitation of the salt, preventing water-induced solubilization and ensuring high purity.
Spectroscopic Validation
To confirm the integrity of the synthesized 2-(4-methylphenoxy)aniline hydrochloride, multi-nuclear NMR and IR spectroscopy should be employed[5]:
¹H NMR (DMSO-d₆): The protonated amine (-NH₃⁺) will appear as a broad, downfield exchangeable signal (~10.0 ppm). The methyl group on the phenoxy ring will present as a sharp singlet near 2.3 ppm. The aromatic region (6.5 - 7.5 ppm) will display a complex multiplet integrating to 8 protons, characteristic of the ortho-substituted aniline and para-substituted phenoxy rings.
IR Spectroscopy: The conversion from free base to salt is definitively confirmed by the disappearance of the sharp N-H stretching doublets (3400-3300 cm⁻¹) and the appearance of a broad, intense ammonium band (NH₃⁺ stretch) spanning 3200-2600 cm⁻¹. The strong C-O-C asymmetric stretch of the diaryl ether remains prominent at ~1220 cm⁻¹.
Applications in Drug Development
In medicinal chemistry, the 2-phenoxyaniline scaffold is a privileged structure. The spatial geometry of the diaryl ether bond forces the two aromatic rings into a non-planar, "butterfly" conformation. This unique 3D topology allows the molecule to fit into deep hydrophobic pockets of target kinases and receptors. Specifically, 2-(4-methylphenoxy)aniline derivatives are heavily investigated as precursors for antimalarial agents, selective COX-2 inhibitors, and novel antimicrobial compounds.
Advanced Safety, Handling, and Synthetic Profiling of 2-(4-Methylphenoxy)aniline hydrochloride: A Comprehensive Technical Whitepaper
Prepared by: Senior Application Scientist, Chemical Development & Safety Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, diaryl ethers and...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Development & Safety
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In modern drug discovery, diaryl ethers and highly functionalized anilines serve as privileged scaffolds, particularly in the development of kinase inhibitors and GPCR modulators. 2-(4-Methylphenoxy)aniline hydrochloride (CAS: 100712-95-6) is a highly versatile building block that bridges these two structural motifs.
Traditional Safety Data Sheets (SDS) are designed strictly for regulatory compliance, often lacking the mechanistic depth required by bench scientists. As a Senior Application Scientist, I have designed this whitepaper to transcend the standard SDS format. By integrating physicochemical profiling, mechanistic toxicology, and field-proven synthetic workflows, this guide provides a holistic, self-validating framework for the safe and highly efficient utilization of this compound in advanced organic synthesis.
Physicochemical Profiling & Structural Dynamics
Understanding the physical state of a reagent is the first step in mastering its reactivity. 2-(4-Methylphenoxy)aniline is typically supplied as a hydrochloride salt rather than a free base.
Causality in Salt Selection: The free base of this aniline is highly electron-rich due to the electron-donating effects of the phenoxy ether linkage. This makes the free amine highly susceptible to auto-oxidation in the presence of ambient oxygen and light. By protonating the amine to form the hydrochloride salt, the lone pair on the nitrogen is sequestered, dramatically increasing the shelf-life and oxidative stability of the reagent .
Table 1: Physicochemical and Structural Profile
Parameter
Specification
Mechanistic Implication
Chemical Name
2-(4-Methylphenoxy)aniline hydrochloride
Contains a conformationally locking ether linkage.
CAS Number
100712-95-6
Unique identifier for the HCl salt form.
Molecular Formula
C₁₃H₁₄ClNO (C₁₃H₁₃NO · HCl)
Indicates a 1:1 stoichiometric ratio of base to acid.
Molecular Weight
235.71 g/mol
Critical for precise stoichiometric calculations.
Appearance
White to off-white crystalline powder
Color shifts (brown/purple) indicate oxidative degradation.
Solubility
Soluble in DMSO, MeOH; Insoluble in Hexane
Dictates solvent choice for analytical validation (e.g., NMR).
Mechanistic Toxicology & Hazard Characterization
Standard safety documents classify aniline derivatives under general acute toxicity and eye/skin irritation (e.g., H302, H319) . However, to truly mitigate risk, scientists must understand the causality of the hazard.
The Methemoglobinemia Pathway:
The primary systemic hazard of aniline derivatives is their ability to induce methemoglobinemia. If the free base is liberated (e.g., via contact with basic biological fluids or moisture), its lipophilicity allows it to rapidly bypass the epidermal barrier and enter systemic circulation. Once in the liver, Cytochrome P450 (CYP450) enzymes N-hydroxylate the amine. This reactive N-hydroxylamine metabolite enters erythrocytes and initiates a redox cycle, oxidizing the Fe²⁺ in hemoglobin to Fe³⁺ (methemoglobin). Because Fe³⁺ cannot bind oxygen, the result is cellular hypoxia and clinical cyanosis.
CYP450-mediated N-oxidation pathway leading to methemoglobinemia and cellular hypoxia.
Advanced Handling, Storage, and PPE Protocols
To prevent the toxicological cascade described above and maintain reagent integrity, handling protocols must be treated as self-validating systems.
Step-by-Step Handling Methodology
Environmental Control: Store the reagent in a desiccator or under an inert argon atmosphere. Causality: The HCl salt is hygroscopic. Absorbed moisture can cause localized hydrolysis, slowly liberating the free base which then auto-oxidizes, ruining the reagent.
PPE Selection: Standard latex gloves are insufficient. Use nitrile gloves with a minimum thickness of 0.11 mm. Causality: Nitrile provides a superior barrier against lipophilic aromatic amines, preventing the dermal absorption that triggers the CYP450 toxicity pathway.
Weighing Protocol: Weigh the compound using static-free spatulas in a localized exhaust environment (fume hood). Do not sweep spilled powder; neutralize spills with a weak acidic solution (e.g., 5% acetic acid) to ensure the compound remains in its water-soluble, non-volatile salt form before wiping.
Synthetic Utility & Experimental Workflows
The most powerful application of 2-(4-Methylphenoxy)aniline is in the construction of complex C–N bonds via the Buchwald-Hartwig Amination .
Mechanistic Consideration for the HCl Salt: Palladium-catalyzed cross-couplings require a basic environment to facilitate the deprotonation of the amine during the catalytic cycle. Because our starting material is an HCl salt, you must account for the acidic proton. Failing to add an extra equivalent of base will neutralize your catalytic base (e.g., NaOtBu), stalling the reaction at the amine coordination step and leading to catalyst death .
Catalytic cycle of the Buchwald-Hartwig amination utilizing 2-(4-Methylphenoxy)aniline.
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.
Reagent Loading: Add 2-(4-Methylphenoxy)aniline hydrochloride (1.0 equiv) and the target Aryl Bromide (1.1 equiv).
Stoichiometric Base Adjustment: Add Sodium tert-butoxide (NaOtBu) (2.5 equiv). Note: 1.0 equiv neutralizes the HCl salt; the remaining 1.5 equiv drives the catalytic cycle.
Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). Causality: XPhos is a bulky, electron-rich ligand that accelerates the difficult reductive elimination step, preventing off-target hydrodehalogenation.
Reaction: Suspend in anhydrous, degassed toluene (0.2 M). Heat to 90°C for 12 hours under vigorous stirring.
Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate in vacuo for column chromatography.
Analytical Validation (Self-Validating System)
A protocol is only as reliable as its internal controls. Before committing this building block to a late-stage synthesis, you must validate its structural integrity to ensure it has not degraded into the free base or oxidized.
Visual Inspection: The powder must be white to off-white. A brown or purple tint is an immediate failure, indicating oxidation of the amine.
¹H NMR (DMSO-d₆): Look for a broad singlet at ~10.0 ppm integrating to 3 protons (–NH₃⁺). If this peak is absent and replaced by a sharp singlet at ~5.0 ppm integrating to 2 protons (–NH₂), the salt has dissociated and the material's stoichiometry is compromised.
Karl Fischer Titration: Ensure water content is <0.1%. Excess moisture will rapidly quench the NaOtBu base and poison the Pd(0) catalyst in downstream applications.
References
Ruiz-Castillo, P., & Buchwald, S. L. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." ACS Central Science, 2019. Available at:[Link]
Wikipedia Contributors. "Buchwald–Hartwig amination - Reaction Scope and Mechanism." Wikipedia, The Free Encyclopedia. Available at:[Link]
Exploratory
An In-Depth Technical Guide to 2-(4-Methylphenoxy)aniline: A Comparative Analysis of the Free Base and Hydrochloride Salt
Abstract In the landscape of pharmaceutical development, the selection of an appropriate solid form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its physicochemical and bio...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of pharmaceutical development, the selection of an appropriate solid form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its physicochemical and biological properties.[1] This guide provides a comprehensive technical analysis of 2-(4-Methylphenoxy)aniline, a key building block in medicinal chemistry, by comparing its free base and hydrochloride salt forms. We will delve into the nuanced differences in their chemical, physical, and analytical characteristics, offering field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices, self-validating protocols, and authoritative grounding form the three pillars of this narrative, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of Salt Formation in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the inherent physicochemical properties of the API.[2] Salt formation is a well-established and powerful strategy to modulate these properties, often enhancing solubility, stability, and bioavailability.[3][4][5][6] It is estimated that approximately 50% of all marketed drugs are administered as salts.[4][7]
2-(4-Methylphenoxy)aniline, a diaryl ether derivative, serves as a valuable intermediate in the synthesis of various biologically active molecules.[8][9] The presence of a basic aniline moiety makes it an ideal candidate for salt formation. This guide will specifically focus on the hydrochloride salt, one of the most common and well-characterized pharmaceutical salts.[10][11] By understanding the fundamental differences between the free base and its hydrochloride salt, researchers can make more informed decisions during the early stages of drug development, mitigating potential downstream challenges.[4][7]
Physicochemical Properties: A Head-to-Head Comparison
The conversion of a free base to its salt form can dramatically alter its physical and chemical characteristics.[1] These changes are not merely academic; they have profound implications for formulation, manufacturing, and in vivo performance.
Solubility
A primary driver for salt formation is the enhancement of aqueous solubility, a critical factor for oral bioavailability, particularly for Biopharmaceutical Classification System (BCS) Class II and IV compounds.[2][4][6]
2-(4-Methylphenoxy)aniline (Free Base): As a neutral organic molecule with a significant hydrophobic component, the free base is expected to have low aqueous solubility. Its solubility will be higher in non-polar organic solvents.
2-(4-Methylphenoxy)aniline Hydrochloride: The hydrochloride salt is an ionic compound.[11] Upon dissolution in water, it dissociates into the protonated 2-(4-methylphenoxy)anilinium cation and the chloride anion. This charge significantly increases its interaction with polar water molecules, leading to a substantial increase in aqueous solubility.[10][12][13][14] It is important to note that the solubility of the salt can be pH-dependent.
Property
2-(4-Methylphenoxy)aniline Free Base
2-(4-Methylphenoxy)aniline Hydrochloride
Rationale for Difference
Aqueous Solubility
Low
High
The ionic nature of the salt leads to stronger interactions with polar water molecules.[10][12][14]
The non-polar nature of the free base favors dissolution in non-polar organic solvents.
pH-Dependent Solubility
Relatively pH-independent
Can exhibit pH-dependent solubility
The equilibrium between the salt and free base is influenced by pH.
Stability
Chemical and physical stability are paramount for ensuring the safety, efficacy, and shelf-life of a drug product.
2-(4-Methylphenoxy)aniline (Free Base): The lone pair of electrons on the aniline nitrogen makes the free base susceptible to oxidation.[15] This can lead to the formation of colored impurities and degradation products over time, especially when exposed to air and light.
2-(4-Methylphenoxy)aniline Hydrochloride: In the hydrochloride salt, the nitrogen's lone pair is protonated, forming an ammonium salt. This effectively "ties up" the lone pair, making the molecule significantly less prone to oxidation and thereby enhancing its chemical stability.[15] The salt form is also generally more thermally stable than the free base.[12]
Property
2-(4-Methylphenoxy)aniline Free Base
2-(4-Methylphenoxy)aniline Hydrochloride
Rationale for Difference
Chemical Stability (Oxidation)
Prone to oxidation
More stable
Protonation of the nitrogen lone pair reduces its susceptibility to oxidation.[15]
Thermal Stability
Lower
Higher
Ionic compounds generally have higher melting points and decomposition temperatures.[12]
Hygroscopicity
Generally low
Potentially hygroscopic
Salts have a higher propensity to absorb atmospheric moisture.[16][17][18]
Hygroscopicity
Hygroscopicity, the tendency of a substance to absorb moisture from the air, can be a significant challenge in pharmaceutical manufacturing and storage.[7]
2-(4-Methylphenoxy)aniline (Free Base): As a non-polar crystalline solid, the free base is expected to have low hygroscopicity.
2-(4-Methylphenoxy)aniline Hydrochloride: Amine salts, in general, are more prone to hygroscopicity than their corresponding free bases.[13][16][17] The degree of hygroscopicity can vary depending on the crystalline form (polymorph) of the salt.
Analytical Characterization: Distinguishing Between the Forms
A suite of analytical techniques is employed to confirm the identity and purity of the free base and its salt form.
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful and non-destructive technique for characterizing the solid-state form of a pharmaceutical material.[19][20][21][22][23]
Principle: Each crystalline solid has a unique crystal lattice, which diffracts X-rays in a characteristic pattern. This pattern serves as a "fingerprint" for that specific crystalline form.
Application: XRPD can definitively distinguish between the crystalline free base and the crystalline hydrochloride salt, as they will have different crystal structures and therefore different diffraction patterns.[19][21] It is also the primary tool for identifying different polymorphs of either the free base or the salt.[20]
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties of a material.[24][25][26][27]
DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, which is typically higher for the salt form.
TGA: Measures the change in mass of a sample as a function of temperature.[25][26] It can be used to assess thermal stability and to detect the presence of solvates or hydrates.[24][28]
Analytical Technique
Information Provided
Expected Difference
XRPD
Crystalline structure "fingerprint"
Distinct and unique diffraction patterns for the free base and hydrochloride salt.[19][21]
DSC
Melting point, phase transitions
The hydrochloride salt will generally have a higher melting point.
TGA
Thermal stability, mass loss upon heating
The hydrochloride salt is expected to exhibit greater thermal stability.[25]
FTIR/Raman Spectroscopy
Vibrational modes of functional groups
Changes in the N-H stretching and bending frequencies upon protonation.
¹H and ¹³C NMR Spectroscopy
Chemical environment of protons and carbons
Downfield shift of signals near the protonated nitrogen in the hydrochloride salt.
Experimental Protocols: Interconversion and Purification
The ability to efficiently convert between the free base and its hydrochloride salt is essential for synthesis, purification, and formulation development.
Formation of 2-(4-Methylphenoxy)aniline Hydrochloride
This protocol describes a standard method for the preparation of the hydrochloride salt from the free base.[29][30]
Step-by-Step Methodology:
Dissolution: Dissolve the 2-(4-Methylphenoxy)aniline free base in a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).
Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or gaseous HCl) to the amine solution. The addition should be done at a controlled temperature, typically between 0°C and room temperature.
Precipitation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution.[29]
Isolation: Collect the precipitated solid by vacuum filtration.
Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting material or soluble impurities.
Drying: Dry the purified salt under vacuum to remove residual solvent.
Caption: Workflow for the formation of 2-(4-Methylphenoxy)aniline hydrochloride.
Conversion of Hydrochloride Salt to Free Base
This protocol outlines the process for liberating the free base from its hydrochloride salt.
Step-by-Step Methodology:
Suspension/Dissolution: Suspend or dissolve the 2-(4-Methylphenoxy)aniline hydrochloride in a biphasic system of water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
Basification: Slowly add an aqueous solution of a base (e.g., sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide) with vigorous stirring until the aqueous layer is basic (pH > 8).
Extraction: The deprotonated free base will be extracted into the organic layer.[12] Separate the organic layer.
Washing: Wash the organic layer with water and then with brine to remove any residual base and inorganic salts.
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
Concentration: Remove the solvent under reduced pressure to yield the purified free base.
Caption: Workflow for the liberation of the free base from its hydrochloride salt.
Implications for Drug Development: Making the Right Choice
The decision to advance a free base or a salt form of an API is a strategic one, guided by a thorough understanding of the molecule's properties and the intended application.[1][5]
Formulation and Bioavailability
For oral dosage forms, the enhanced aqueous solubility of the hydrochloride salt can lead to a faster dissolution rate in the gastrointestinal tract, which can, in turn, improve bioavailability.[4][5][6] However, the potential for the salt to convert back to the less soluble free base in the higher pH environment of the small intestine (a phenomenon known as disproportionation) must be carefully evaluated.[3] The pKa of the amine and the local pH will govern this equilibrium. For a stable salt, a pKa difference of at least 2-3 units between the basic API and the acidic counter-ion is generally recommended.[6][7][31]
Manufacturing and Stability
The improved chemical and thermal stability of the hydrochloride salt can be a significant advantage during manufacturing and long-term storage.[6][12] Its crystalline nature often leads to better handling properties, such as improved flowability and compressibility, which are crucial for tablet manufacturing.[6][7] However, the potential for hygroscopicity must be managed through appropriate formulation and packaging strategies.[7]
Caption: Key property considerations when choosing between the free base and hydrochloride salt.
Conclusion
The choice between the free base and hydrochloride salt of 2-(4-Methylphenoxy)aniline is not a matter of one form being universally superior to the other. Instead, the optimal choice depends on a comprehensive evaluation of their respective physicochemical properties in the context of the intended therapeutic application. The hydrochloride salt offers significant advantages in terms of aqueous solubility and chemical stability, which can be highly beneficial for oral drug delivery and product shelf-life. Conversely, the free base may be preferred for certain formulation types or as a synthetic intermediate. By applying the analytical techniques and experimental protocols outlined in this guide, researchers and drug development professionals can make data-driven decisions that pave the way for the successful development of new medicines.
References
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Center for Biotechnology Information.[Link]
How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech.[Link]
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Preprints.org.[Link]
Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review.[Link]
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences.[Link]
Why are organic amines often more stable as the HCl salt than in the free base form? Reddit.[Link]
Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts.[Link]
X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review.[Link]
Solubility of organic amine salts. Sciencemadness.org.[Link]
Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Particle Analytical.[Link]
Physiochemical Properties of Alkylaminium Sulfates: Hygroscopicity, Thermostability, and Density. ACS Publications.[Link]
Salt Selection in Drug Development. Pharmaceutical Technology.[Link]
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press.[Link]
Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific.[Link]
Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. ResearchGate.[Link]
The advantages of solid form analysis with XRPD. Malvern Panalytical.[Link]
Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. ResearchGate.[Link]
Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Torontech.[Link]
Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity. RSC Publishing.[Link]
Thermal Analysis TGA / DTA. University of Oslo.[Link]
Literature Review and Technical Guide: 2-(4-Methylphenoxy)aniline Derivatives in Synthetic and Medicinal Chemistry
Executive Summary Anilines are fundamental building blocks in organic synthesis and medicinal chemistry. Specifically, 2-(4-methylphenoxy)aniline (also referred to as 2-(p-tolyloxy)aniline) and its derivatives represent...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Anilines are fundamental building blocks in organic synthesis and medicinal chemistry. Specifically, 2-(4-methylphenoxy)aniline (also referred to as 2-(p-tolyloxy)aniline) and its derivatives represent a highly versatile class of compounds[1]. Characterized by an aniline core with an ortho-phenoxy substitution, these molecules serve as critical intermediates in the development of complex pharmaceutical scaffolds, most notably in antimalarial drug discovery programs[2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical structures, providing an in-depth analysis of their chemical architecture, field-proven synthetic methodologies, spectroscopic validation techniques, and downstream medicinal applications.
Chemical Architecture & Structural Significance
The reactivity of 2-(4-methylphenoxy)aniline derivatives is governed by the delicate interplay of electronic and steric effects from their substituents.
The primary amino group (-NH₂) is a powerful electron-donating group, highly activating the aromatic ring and directing incoming electrophiles to the ortho and para positions[1]. When a methylphenoxy group is introduced at the ortho position (position 2), it exerts a dual influence: electronically, it is weakly deactivating via its inductive effect (-I effect) but can donate electron density through resonance (+R effect); sterically, it acts as a bulky shield[2].
In derivatives such as 5-methyl-2-(4-methylphenoxy)aniline, the presence of multiple electron-donating groups creates a complex regioselective environment. Their combined activating effects strongly dictate the precise positions for subsequent electrophilic aromatic substitutions, typically favoring the remaining ortho and para positions relative to the amino group[1]. Understanding these causal electronic relationships is vital for researchers designing regioselective functionalization strategies.
Synthetic Methodologies: The Ullmann Condensation
The most robust and widely adopted method for synthesizing 4-methyl-2-(4-methylphenoxy)aniline and related diaryl ethers is the Ullmann condensation[3]. Traditionally, this reaction required exceptionally harsh conditions. However, modern protocols utilize copper(I) catalysts to lower the activation energy, enabling efficient carbon-oxygen bond formation under significantly milder conditions[4].
This protocol is designed as a self-validating system, ensuring high yield and purity through strategic mechanistic controls[3].
Reaction Setup: Combine 2-iodo-4-methylaniline (aryl halide) and p-cresol (phenol) in a dry reaction vessel.
Causality: The iodine leaving group is deliberately chosen over bromides or chlorides due to its weaker carbon-halogen bond, which significantly accelerates the oxidative addition step at the copper center.
Catalyst & Base Addition: Introduce a Cu(I) salt (e.g., CuI) and a mild base (e.g., K₂CO₃ or Cs₂CO₃).
Causality: The base is critical to deprotonate p-cresol, forming a highly nucleophilic phenoxide anion that facilitates transmetalation with the copper catalyst.
Inert Atmosphere: Evacuate and backfill the vessel with nitrogen or argon.
Causality: Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of atmospheric oxygen. Cu(II) is catalytically inactive for this specific cycle, meaning oxygen exposure would poison the reaction.
Solvent & Heating: Add a polar aprotic solvent (e.g., DMF or DMSO) and heat to 90-110°C.
Causality: Polar solvents stabilize the transition states of the charged intermediates, accelerating the reaction rate[1].
Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) until the aryl halide spot is completely consumed.
Workup & Extraction: Cool the mixture, filter through a pad of Celite to remove insoluble copper salts, and extract with Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine to remove residual DMF/DMSO.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the target derivative.
Caption: Workflow and catalytic cycle of the Cu-catalyzed Ullmann condensation.
Precise identification of positional isomers (e.g., distinguishing 4-methyl-2-(4-methylphenoxy)aniline from its 5-methyl counterpart) is critical for ensuring the purity, efficacy, and safety of synthesized compounds[5].
Table 1: Diagnostic Spectroscopic Features of Methylphenoxy Aniline Derivatives
Data summarized for comparative isomer validation[5].
Analytical Technique
Diagnostic Feature
Quantitative Range
Mechanistic / Structural Causality
¹H NMR
Amine (-NH₂) Protons
Variable (Broad Singlet)
Chemical shift fluctuates based on the solvent's hydrogen-bonding capacity and sample concentration.
¹H NMR
Methyl Protons
~2.0 - 2.5 ppm
Chemical shift varies based on the electronic environment (e.g., ortho vs. para position on the phenoxy ring).
¹³C NMR
Aromatic Carbons
12 Unique Signals
Asymmetric isomers exhibit up to 12 distinct aromatic carbon signals, confirming the lack of molecular symmetry.
FT-IR
C-O-C Stretching
1200 - 1250 cm⁻¹
A strong, characteristic absorption band confirms the successful formation of the diaryl ether linkage.
FT-IR
Aromatic C-H Bending
675 - 900 cm⁻¹
Out-of-plane bending acts as a highly diagnostic fingerprint for the specific substitution pattern on the rings.
Self-Validating Workflow: To definitively validate the synthesized isomer, researchers must first run GC-MS to confirm the exact molecular weight and fragmentation pattern[5]. Once the mass is confirmed, ¹H NMR is used to map the exact positional shifts of the methyl groups on both the aniline and phenoxy rings, cross-referencing the splitting patterns against the predicted symmetry of the target isomer.
While 2-(4-methylphenoxy)aniline itself is a foundational building block, its true value lies in its downstream applications in medicinal chemistry. Derivatives featuring a methylphenoxy group attached to an aniline core are heavily investigated as intermediates in antimalarial drug discovery programs[2].
A classic and highly effective application of these derivatives is the synthesis of quinoline-4-carboxylic acids via the Doebner reaction[2]. By reacting the aniline derivative with an aldehyde and pyruvic acid, researchers can construct the biologically active quinoline scaffold. The electron-donating nature of the phenoxy and methyl groups on the aniline ring accelerates this cyclization process, making these specific derivatives highly effective precursors for novel therapeutic agents[2].
Caption: Synthesis of quinoline-4-carboxylic acid scaffolds via the Doebner reaction.
Conclusion
The 2-(4-methylphenoxy)aniline scaffold is a highly versatile and structurally significant entity in synthetic organic chemistry. Through optimized, causality-driven synthetic routes like the copper-catalyzed Ullmann condensation, and rigorous spectroscopic validation workflows, researchers can leverage these derivatives to unlock complex, biologically active molecules—particularly in the ongoing development of advanced antimalarial therapeutics.
Application Note: Synthesis Protocol for 2-(4-Methylphenoxy)aniline Hydrochloride
Abstract & Strategic Overview This application note details the optimized synthesis of 2-(4-Methylphenoxy)aniline hydrochloride , a privileged pharmacophore in the design of non-steroidal anti-inflammatory drugs (NSAIDs)...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
This application note details the optimized synthesis of 2-(4-Methylphenoxy)aniline hydrochloride , a privileged pharmacophore in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The synthesis is achieved via a robust two-step sequence: nucleophilic aromatic substitution (
) followed by catalytic hydrogenation.
Unlike traditional Ullmann coupling methods which often require high temperatures and stoichiometric copper, this protocol utilizes the activated nature of 1-fluoro-2-nitrobenzene to effect a clean, high-yielding ether formation under mild conditions. The subsequent reduction is performed using Pd/C, ensuring high purity suitable for pharmaceutical applications.
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the diphenyl ether linkage. The activating nitro group at the ortho position of the benzene ring renders the fluorine atom highly susceptible to nucleophilic attack by the phenoxide anion.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the diaryl ether core.
Experimental Protocol
Step 1: Synthesis of 2-(4-Methylphenoxy)nitrobenzene
Principle: Nucleophilic Aromatic Substitution (
). The reaction is driven by the electron-withdrawing nitro group ortho to the leaving group (fluorine).[1]
Reagents & Stoichiometry
Reagent
MW ( g/mol )
Equiv.
Mass/Vol
Role
1-Fluoro-2-nitrobenzene
141.10
1.0
14.1 g (100 mmol)
Electrophile
p-Cresol (4-Methylphenol)
108.14
1.05
11.4 g (105 mmol)
Nucleophile
Potassium Carbonate ()
138.21
1.5
20.7 g
Base
DMF (Anhydrous)
-
-
100 mL
Solvent
Procedure
Setup : Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (
Yield Expectation : 80–88% (White to off-white solid).
Workflow Visualization
Figure 2: Integrated process workflow from starting materials to hydrochloride salt.
Expertise & Troubleshooting (E-E-A-T)
Mechanistic Insights
The "Ortho" Effect : The reaction rate of 1-fluoro-2-nitrobenzene is significantly faster than its chloro- analog due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate in the
mechanism [1].
Regioselectivity : The reaction is highly regioselective. The phenoxide attacks the carbon bearing the fluorine. No "meta" substitution occurs, unlike benzyne mechanisms.
Critical Process Parameters (CPPs)
Water Content : The coupling reaction must be anhydrous. Water competes with the phenoxide, leading to the formation of 2-nitrophenol (a difficult-to-remove impurity). Use anhydrous DMF and dry
.
Hydrogenation Safety : When filtering the Pd/C catalyst, ensure the filter cake does not dry out completely, as it is pyrophoric. Keep it wet with solvent or water before disposal.
Salt Stoichiometry : Avoid a large excess of HCl. Excess acid can cause degradation or "oiling out" of the product.[4] 1.1–1.2 equivalents are optimal.
Characterization Data (Expected)
Appearance : White crystalline solid.
NMR (400 MHz, DMSO-) :
9.5-10.5 (br s, 3H, )
6.8-7.5 (m, 8H, Aromatic protons)
2.28 (s, 3H, )
MS (ESI) :
200.1 .
References
Nucleophilic Aromatic Substitution Mechanism : Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 1-fluoro-2-nitrobenzene with nucleophiles. Chemical Reviews, 49(2), 273-412. Link
Catalytic Hydrogenation of Nitroarenes : Blaser, H. U., et al. (2003). Selective hydrogenation for fine chemicals: Recent trends and new developments. Advanced Synthesis & Catalysis, 345(1-2), 45-69. Link
Synthesis of Diaryl Ethers : Theil, F. (1999). Synthesis of diaryl ethers: A review. Angewandte Chemie International Edition, 38(16), 2345-2347. Link
General Protocol for Aniline Salts: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Comprehensive Application Note: 2-(4-Methylphenoxy)aniline Hydrochloride in Medicinal Chemistry & Drug Discovery
Introduction & Chemical Profile 2-(4-Methylphenoxy)aniline hydrochloride is a highly versatile, privileged bifunctional building block utilized extensively in medicinal chemistry and drug discovery[1]. Structurally, it c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Profile
2-(4-Methylphenoxy)aniline hydrochloride is a highly versatile, privileged bifunctional building block utilized extensively in medicinal chemistry and drug discovery[1]. Structurally, it consists of an aniline core ortho-substituted with a 4-methylphenoxy group, forming a classic diaryl ether pharmacophore.
Causality in Salt Selection: Why utilize the hydrochloride salt rather than the free base? Primary anilines bearing electron-donating substituents (such as the phenoxy ether linkage) are highly electron-rich and notoriously susceptible to auto-oxidation upon exposure to air and light, leading to rapid degradation and the formation of dark, polymeric impurities[2]. By protonating the amine to form the hydrochloride salt, electron density is withdrawn from the aromatic system, dramatically enhancing the compound's oxidative stability, shelf-life, and handling accuracy. Furthermore, the salt form provides superior aqueous solubility, which is critical for direct application in in vitro biological assays prior to downstream derivatization.
Applications in Medicinal Chemistry
The 2-phenoxyaniline scaffold is a cornerstone in the development of various therapeutic agents due to the unique spatial geometry and lipophilicity imparted by the diaryl ether linkage.
Kinase Inhibitor Scaffolds: Diaryl ethers are classic bioisosteres and hydrophobic pharmacophores that perfectly complement the allosteric pockets of kinases. Derivatives of 2-(4-methylphenoxy)aniline are frequently utilized to synthesize highly specific allosteric inhibitors (e.g., MEK1/2 and p38 MAPK inhibitors)[3]. The phenoxy ring buries into deep hydrophobic sub-pockets, while the aniline nitrogen serves as a vector for hydrogen-bonding moieties (like ureas or amides) that interact with the kinase hinge region.
TSPO Ligands & Apoptosis Probes: Structurally related 2-phenoxyaniline derivatives are critical precursors in the synthesis of high-affinity ligands like PBR06. These ligands target the translocator protein (TSPO)—a component of the mitochondrial permeability transition pore—enabling the molecular imaging of tumors and the targeted induction of apoptosis in glioma cells[4].
Antimicrobial & Anti-inflammatory Agents: The primary amine of the scaffold readily undergoes condensation to form Schiff bases. Recent studies demonstrate that Schiff base derivatives of 2-phenoxyaniline exhibit potent, broad-spectrum antibacterial activity, significantly outperforming standard drugs against strains like S. aureus and B. subtilis[5]. Furthermore, these derivatives act as excellent ligands for transition metal(II) complexes, yielding highly potent candidates for treating inflammatory and microbial diseases[6].
Physicochemical Properties & Quantitative Data
To facilitate experimental design, the key physicochemical properties of the scaffold are summarized below.
Property
Value / Description
Experimental Rationale
Molecular Formula
C13H14ClNO
Represents the stable hydrochloride salt form.
Molecular Weight
235.71 g/mol
Ideal low-MW starting material, ensuring final synthesized APIs remain within Lipinski's Rule of 5.
Physical State
Crystalline Solid
Enhances stoichiometric precision during high-throughput library synthesis.
Solubility Profile
Soluble in DMSO, MeOH, H₂O
Enables versatile use in both organic cross-coupling reactions and aqueous biological screening.
Synthesis Route
Ullmann Condensation
Typically synthesized via copper-catalyzed cross-coupling of substituted aryl halides with p-cresol[7].
Biological Mechanism of Action (Visualization)
When derivatized into a kinase inhibitor, the resulting diaryl ether scaffold acts as an allosteric modulator. The diagram below illustrates its intervention in the MAPK/ERK pathway.
Fig 1. MAPK signaling pathway illustrating the allosteric inhibition of MEK by diaryl ethers.
Experimental Protocols & Methodologies
The following protocols are designed as self-validating systems, ensuring that researchers can verify reaction success at critical checkpoints.
Protocol A: In Situ Free-Basing and Amidation (Library Synthesis)
Objective: Convert the stable HCl salt into a diverse library of amide-based pharmacophores.
Causality & Design: The protonated amine in the HCl salt is non-nucleophilic. To enable electrophilic coupling without isolating the unstable free base, we utilize N,N-Diisopropylethylamine (DIPEA). DIPEA is specifically chosen over simpler bases (like triethylamine) because its steric bulk completely prevents it from acting as a competing nucleophile against the acyl chloride, ensuring high product yields.
Preparation: Suspend 2-(4-Methylphenoxy)aniline hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an argon atmosphere.
Free-Basing: Cool the suspension to 0°C. Add DIPEA (2.5 eq) dropwise. Self-Validation: The cloudy suspension will transition to a clear solution as the salt is neutralized into the soluble free base.
Coupling: Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitoring: Check reaction progress via Thin Layer Chromatography (TLC) (20% EtOAc/Hexanes). Self-Validation: The highly polar baseline spot (HCl salt) will disappear, replaced by a distinct, less polar UV-active spot (the amide product).
Workup: Quench with saturated aqueous NaHCO₃. The cessation of CO₂ gas evolution confirms the complete neutralization of residual acids. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Buchwald-Hartwig Amination for Extended Scaffolds
Objective: Construct complex secondary/tertiary amines by cross-coupling the aniline core with aryl bromides.
Causality & Design: Palladium acetate (Pd(OAc)₂) is paired with the bidentate ligand Xantphos. Xantphos is selected because its exceptionally large bite angle (~108°) forces the palladium center into a geometry that dramatically accelerates the reductive elimination step, heavily favoring C-N bond formation over unwanted β-hydride elimination side reactions.
Degassing (Critical Step): In an oven-dried Schlenk flask, combine the aniline HCl salt (1.0 eq), aryl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (3.0 eq). Suspend in anhydrous Toluene. Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly deactivates Pd(0) catalysts; rigorous degassing is non-negotiable.
Reaction: Heat the mixture to 100°C for 12 hours. Self-Validation: The mixture will transition from a dark suspension to a distinct color profile (often deep red/orange) indicating the formation of the active catalytic species.
Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and purify via flash column chromatography.
Fig 2. Experimental workflow for the derivatization of 2-(4-methylphenoxy)aniline hydrochloride.
References
1.[7] Benchchem. Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation. 7
2.[2] Benchchem. 2-[(4-Methylphenoxy)methyl]aniline|C15H17NO Supplier. 2
3.[3] Benchchem. 2-[(4-Methylphenoxy)methyl]aniline|C15H17NO Supplier (Kinase Inhibitor Context). 3
4.[1] CymitQuimica. Building Blocks | 2-(4-Methylphenoxy)aniline hydrochloride. 1
5.[6] ResearchGate. Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands. 6
6.[4] PMC. A Novel Reporter System for Molecular Imaging and High Throughput Screening of Anticancer Drugs. 4
7.[5] RSC Publishing. Sustainable synthesis of Schiff base derivatives via an ionic liquid and a microwave-assisted approach...5
Application Note: Functionalization Strategies for 2-(4-Methylphenoxy)aniline Hydrochloride in Organic Synthesis
Executive Summary The diaryl ether motif is a privileged structural scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimalarials, and agrochemicals[1]. 2-(4-Methylphenoxy)aniline...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The diaryl ether motif is a privileged structural scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimalarials, and agrochemicals[1]. 2-(4-Methylphenoxy)aniline hydrochloride (CAS 100712-95-6)[2] serves as a highly versatile building block for constructing these complex architectures. While the hydrochloride salt form provides superior oxidative stability and extended shelf-life compared to its free base counterpart (CAS 20927-98-4)[3], it requires precise handling during synthesis to liberate the nucleophilic primary amine.
This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the N-functionalization of this core scaffold, focusing on the causality behind reagent selection, steric management, and reaction optimization.
Chemical Profile & Mechanistic Causality
The reactivity of 2-(4-Methylphenoxy)aniline is dictated by the interplay between electronic activation and steric hindrance:
Electronic Effects: The primary amine (-NH₂) is a powerful activating group[4]. However, to participate as a nucleophile in acylation or cross-coupling, the non-nucleophilic anilinium ion (Ar-NH₃⁺) must be neutralized. The microenvironment pH must exceed the conjugate acid's pKa (~4.5), necessitating the in situ use of organic bases.
Steric Hindrance: The bulky 4-methylphenoxy group at the ortho position creates a significant spatial barrier. This steric bulk impedes the trajectory of incoming bulky electrophiles. Consequently, standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. Successful functionalization requires highly reactive intermediates, such as the 7-azabenzotriazole active esters generated by HATU.
Fig 1. Key functionalization pathways of 2-(4-Methylphenoxy)aniline hydrochloride.
Quantitative Data: Reaction Optimization
To demonstrate the impact of steric hindrance on N-acylation, the following table summarizes the optimization data for coupling 2-(4-Methylphenoxy)aniline hydrochloride with a standard aliphatic carboxylic acid.
Table 1: Optimization of Amide Coupling Conditions
Coupling Reagent
Base (Equivalents)
Solvent
Time (h)
Yield (%)
Causality / Mechanistic Observation
EDC / HOBt
TEA (2.0 eq)
DCM
12
45%
Slow reaction; the EDC active ester is too bulky to efficiently bypass the ortho-phenoxy steric shield.
This protocol utilizes HATU and N,N-Diisopropylethylamine (DIPEA) to ensure rapid salt neutralization and highly efficient amide bond formation.
Causality of Reagent Equivalents: Exactly 3.0 equivalents of DIPEA are used: 1.0 eq to neutralize the aniline hydrochloride salt, 1.0 eq to deprotonate the carboxylic acid for HATU activation, and 1.0 eq excess to maintain a basic microenvironment and drive the reaction forward.
Fig 2. Step-by-step workflow for the HATU-mediated amide bond formation.
Step-by-Step Methodology:
Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.1 mmol, 1.1 eq) and HATU (1.2 mmol, 1.2 eq) in anhydrous DMF (5.0 mL).
Base Addition: Add DIPEA (3.0 mmol, 3.0 eq) dropwise via syringe. Stir the mixture at room temperature for 15 minutes to allow the formation of the active ester. A slight color change (usually to pale yellow) indicates successful activation.
Amine Introduction: Add 2-(4-Methylphenoxy)aniline hydrochloride (1.0 mmol, 1.0 eq)[2] in one portion.
Coupling: Stir the reaction mixture at room temperature for 4 hours. Monitor the disappearance of the aniline via TLC (Hexanes:EtOAc 7:3, visualized with UV and Ninhydrin stain).
Workup (Crucial Step): Dilute the reaction with Ethyl Acetate (20 mL). Transfer to a separatory funnel and wash sequentially with a 5% aqueous LiCl solution (3 × 15 mL). Note: The LiCl wash is critical; it increases the ionic strength of the aqueous phase, effectively pulling the highly miscible DMF out of the organic layer without causing emulsions.
Isolation: Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
Protocol II: Buchwald-Hartwig C-N Cross-Coupling
When synthesizing complex triarylamines, the primary amine can be coupled with aryl halides. The challenge lies in preventing the competitive cleavage of the existing diaryl ether C-O bond under palladium catalysis.
Causality of Catalyst Selection: We utilize Pd₂(dba)₃ paired with the XPhos ligand. XPhos is exceptionally bulky and electron-rich, which accelerates the oxidative addition of the aryl halide and promotes rapid reductive elimination, thereby outcompeting any unwanted C-O bond cleavage. Sodium tert-butoxide (NaOtBu) is used in excess to pre-neutralize the hydrochloride salt.
Step-by-Step Methodology:
Preparation: In a Schlenk tube, combine 2-(4-Methylphenoxy)aniline hydrochloride (1.0 mmol, 1.0 eq), the aryl bromide/chloride (1.1 mmol, 1.1 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.06 mmol, 6 mol%), and NaOtBu (2.5 mmol, 2.5 eq).
Inert Atmosphere: Evacuate and backfill the Schlenk tube with Argon three times.
Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL) via syringe.
Reaction: Seal the tube and heat the mixture at 100 °C in a pre-heated oil bath for 12 hours.
Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (15 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts.
Purification: Concentrate the filtrate and purify via column chromatography to yield the target secondary diarylamine.
References[1] BenchChem. Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation. Available at: https://www.benchchem.com[4] BenchChem. 2-[(4-Methylphenoxy)methyl]aniline Supplier - Functionalization and Derivatization Strategies. Available at: https://www.benchchem.com[2] Sigma-Aldrich. 2-(4-methylphenoxy)aniline hydrochloride | CAS 100712-95-6. Available at:https://www.sigmaaldrich.com[3] BuyersGuideChem. 2-(4-Methylphenoxy)aniline suppliers and producers | CAS 20927-98-4. Available at: https://www.buyersguidechem.com
Application Note: Solvent Engineering for 2-(4-Methylphenoxy)aniline Hydrochloride Workflows
Abstract & Scope This technical guide addresses the critical solvent selection parameters for 2-(4-Methylphenoxy)aniline hydrochloride (CAS: 142-04-1 analogue/derivative). As a hydrochloride salt of a lipophilic aniline...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This technical guide addresses the critical solvent selection parameters for 2-(4-Methylphenoxy)aniline hydrochloride (CAS: 142-04-1 analogue/derivative). As a hydrochloride salt of a lipophilic aniline ether, this compound presents a specific "solubility-reactivity paradox." The salt form ensures stability but inhibits nucleophilic activity in non-polar organic media. This note provides a standardized protocol for solvent selection across three primary reaction classes: Nucleophilic Aromatic Substitution (SNAr) , N-Acylation/Amidation , and Transition Metal Catalysis .
Physicochemical Profile & Solubility Mapping
The core challenge with 2-(4-Methylphenoxy)aniline hydrochloride is its amphiphilic nature. It possesses a hydrophobic diaryl ether tail and a hydrophilic ionic head (anilinium chloride).
The Solubility/Reactivity Paradox
The Salt Form (HCl): Highly soluble in water, MeOH, and DMSO. Insoluble in Toluene, Hexanes, and DCM. Chemically inert as a nucleophile until deprotonated.
The Free Base: Soluble in DCM, EtOAc, Toluene, and 2-MeTHF. Chemically active nucleophile.
Critical Insight: Attempting to react the HCl salt directly in non-polar solvents (e.g., Toluene) without an auxiliary base will result in a heterogeneous suspension and reaction failure.
Solvent Compatibility Table
Solvent Class
Representative Solvents
Solubility (HCl Salt)
Solubility (Free Base)
Application Suitability
Polar Protic
Water, Methanol, Ethanol
High
Moderate
Salt Liberation , Recrystallization. Avoid for electrophilic reactions.
The choice of solvent must be dictated by the specific transformation required. The following decision tree outlines the logic for maximizing yield and minimizing impurity formation.
Visualization 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal solvent system based on the target reaction mechanism.
Detailed Experimental Protocols
Protocol A: Green Liberation of Free Base (Pre-Reaction)
Use this protocol if your downstream reaction is sensitive to water or requires a non-polar solvent.
Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is selected over DCM due to its higher boiling point, lower toxicity, and ability to separate water cleanly (low miscibility) while dissolving the free base aniline efficiently [1].
Charge: Suspend 10.0 g of 2-(4-Methylphenoxy)aniline hydrochloride in 50 mL of 2-MeTHF .
Neutralize: Slowly add 50 mL of 1M NaOH (aq) while stirring vigorously at 20°C.
Observation: The solid dissolves as the salt converts to the lipophilic free base and partitions into the organic layer.
Phase Cut: Stop stirring and allow layers to separate (approx. 5 mins). The bottom aqueous layer contains NaCl.
Wash: Drain the aqueous layer. Wash the organic layer once with 20 mL saturated brine.
Dry: Pass the organic stream through a pad of anhydrous Na2SO4.
Quantification: The resulting solution contains the free aniline and can be used directly in acylation or coupling reactions (telescoping).
Protocol B: N-Acylation in Biphasic Media (Schotten-Baumann Conditions)
Ideal for rapid amide formation without pre-drying.
Rationale: The HCl salt releases HCl upon reaction. Using a biphasic system (EtOAc/Water) with an inorganic base acts as an internal "sink" for the acid, driving the equilibrium forward without requiring excess organic amine base [2].
Dissolution: Dissolve 1.0 eq of 2-(4-Methylphenoxy)aniline hydrochloride in a mixture of EtOAc (10 volumes) and Water (5 volumes).
Base Addition: Add 2.5 eq of K2CO3. Stir until the salt is fully dissolved (free base generation in situ).
Acylation: Cool to 0°C. Dropwise add 1.1 eq of the Acid Chloride (R-COCl) dissolved in minimal EtOAc.
Monitoring: Warm to Room Temperature (RT). Monitor by TLC/HPLC.
Note: If the reaction stalls, the pH of the aqueous layer may have dropped. Adjust to pH >9 with dilute NaOH.
Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted aniline) followed by NaHCO3.
Mechanism & Workflow Visualization
The following diagram illustrates the transformation pathway and the critical role of the "Solvent Switch" in purifying the intermediate.
Visualization 2: Reaction & Purification Workflow
Caption: Process flow from HCl salt input to purified product, highlighting the solvent swap to Toluene for crystallization.
Troubleshooting & Safety
Common Failure Modes
"Gummy" Precipitate: Occurs when using Toluene directly with the HCl salt. Solution: Add 5% MeOH to the Toluene or switch to Protocol A (Liberation).
Stalled Reaction (SNAr): In nucleophilic substitution, protic solvents (MeOH/EtOH) form hydrogen bonds with the aniline nitrogen, reducing its nucleophilicity [3]. Solution: Switch to a polar aprotic solvent like DMSO or DMF.
Safety Directives (E-E-A-T)
Toxicity: Aniline derivatives are known to cause methemoglobinemia. All solvent manipulations must occur in a fume hood.
Thermal Hazards: 2-(4-Methylphenoxy)aniline is an ether; ensure solvents are peroxide-free (especially 2-MeTHF) before heating, although the risk is lower than with aliphatic ethers.
References
Sabatini, M. T., et al. (2019). "A green chemistry perspective on catalytic amide bond formation." Nature Catalysis. (Discusses 2-MeTHF superiority).
Pfizer Inc. (2016). "Pfizer Solvent Selection Guide." Green Chemistry. (Selection of EtOAc/Water biphasic systems).
Chemistry LibreTexts. (2021). "Solvent Effects in Nucleophilic Substitution." (Mechanistic explanation of protic solvent hindrance).
PubChem. "2-(4-Methylphenoxy)aniline Compound Summary." (Physicochemical data verification).
Technical Notes & Optimization
Troubleshooting
Purification methods for 2-(4-Methylphenoxy)aniline hydrochloride
Technical Support Center: Purification of 2-(4-Methylphenoxy)aniline Hydrochloride Executive Summary & Compound Profile Compound: 2-(4-Methylphenoxy)aniline hydrochloride Class: Diaryl ether aniline salt Primary Applicat...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 2-(4-Methylphenoxy)aniline Hydrochloride
Executive Summary & Compound Profile
Compound: 2-(4-Methylphenoxy)aniline hydrochloride
Class: Diaryl ether aniline salt
Primary Application: Intermediate for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Critical Quality Attribute (CQA): Absence of oxidation byproducts (azo/nitroso species) and removal of copper catalysts (if synthesized via Ullmann coupling).
This guide addresses the specific challenges of purifying electron-rich aniline salts. Unlike simple anilines, the phenoxy substituent adds lipophilicity, altering solubility profiles and requiring tailored solvent systems.[1]
Diagnostic & Troubleshooting (Q&A)
Q1: My product precipitated as a sticky brown oil ("oiling out") instead of crystals. What went wrong?Diagnosis: This is a classic "Oiling Out" phenomenon caused by the melting point of the solvated salt dropping below the boiling point of your solvent mixture.
The Fix:
Re-dissolve: Reheat the mixture until clear.
Seed: If available, add a seed crystal at a temperature just below the saturation point.
Agitation: Increase stirring speed. Vigorous agitation prevents the coalescence of oil droplets, encouraging them to solidify into crystals.
Solvent Modification: You likely used too much anti-solvent (e.g., Diethyl ether or Hexane) too quickly. Add a small amount of the polar solvent (Ethanol) to redissolve the oil, then cool slowly without adding more anti-solvent until nucleation begins.
Q2: The crystals are pink or violet even after recrystallization. Is this acceptable?Diagnosis: No. This indicates the presence of oxidation products (quinones or azobenzenes), common in air-sensitive anilines.
The Fix:
Chemical Reduction: Add a pinch of sodium hydrosulfite (dithionite) or stannous chloride (SnCl₂) during the hot dissolution step. These reducing agents revert colored oxidation products back to colorless amines.
Adsorption: Use Activated Carbon (Charcoal) .
Protocol: Dissolve salt in hot solvent
Add 5 wt% activated carbon Stir 15 mins Hot filter through Celite Crystallize.
Q3: The melting point is broad (e.g., 180–195°C) and lower than the literature value (~210°C+).Diagnosis: This usually indicates retained solvent or partial hydrolysis (loss of HCl).
The Fix:
Check pH: Dissolve a small sample in water. If pH > 4-5, you have free base contamination.[1] Recrystallize from ethanol containing 1-2% conc. HCl.
Drying: The hydrochloride salt is hygroscopic. Dry in a vacuum oven at 40-50°C over P₂O₅ or KOH pellets for at least 12 hours.
Core Purification Protocols
Method A: The "Gold Standard" Recrystallization
Best for: Routine purification of crude material with >85% purity.
Solvent System: Ethanol (Solvent) / Ethyl Acetate (Anti-solvent)
Rationale: Ethanol dissolves the ionic salt; Ethyl Acetate is polar enough to keep organic impurities (like unreacted phenols) in solution while forcing the salt out.
Step-by-Step:
Dissolution: Place 10 g of crude solid in a flask. Add absolute ethanol (approx. 3-5 mL/g) and heat to reflux.
Note: If the solution is not clear, add ethanol in 1 mL increments.
Stabilization: Add 2-3 drops of concentrated HCl to the hot solution.
Why? This prevents dissociation of the salt into the free amine and HCl gas during heating.
Filtration (Optional): If insoluble black specks (Cu salts) are visible, filter hot through a glass frit or Celite pad.
Crystallization: Remove from heat. While still hot, slowly add Ethyl Acetate until a faint turbidity (cloudiness) persists.
Clearing: Add 1-2 mL of Ethanol to clear the solution.
Cooling: Let the flask cool to room temperature undisturbed (2 hours), then place in an ice bath (0-4°C) for 1 hour.
Collection: Filter the white/off-white needles. Wash with cold Ethyl Acetate.
Method B: Acid-Base Extraction (The "Reset" Button)
Best for: Heavily colored samples or those contaminated with inorganic salts (Copper/Boron).
Logic: Aniline salts are water-soluble; neutral impurities are not. Free anilines are organic-soluble; ionic impurities are not. By toggling between these states, we achieve high purity.
Figure 1: Acid-Base "Swing" Purification Workflow.[1] This method effectively separates the product from non-basic impurities (phenols) and inorganic salts.
Table 2: Critical Impurity Limits (Typical for Pharma Intermediates)
Impurity Type
Source
Removal Strategy
4-Methylphenol
Starting Material
Wash crude solid with Toluene or Ether before recrystallization.[1]
Copper (Cu)
Catalyst (Ullmann)
Acid-Base extraction (Method B) or EDTA wash of free base.
Azobenzene analogs
Oxidation
Activated Carbon or Dithionite treatment.
References & Grounding
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Aniline/Amine salt purification).
Organic Syntheses. Purification of Aniline Derivatives.
Source:. (Describes HCl salt formation and drying).
BenchChem Application Notes. Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation.
Source:. (Context for Ullmann coupling impurities).
Santa Cruz Biotechnology. 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride Product Data.
Source:. (Physical properties and handling of analogous phenoxyanilines).
Mettler Toledo. Recrystallization Guide: Solvents and Methods.
Source:. (Thermodynamics of oiling out and seeding).
Recrystallization solvents for 2-(4-Methylphenoxy)aniline hydrochloride
Technical Support Center: 2-(4-Methylphenoxy)aniline Hydrochloride Executive Summary & Compound Profile User Query: "What are the optimal solvent systems for recrystallizing 2-(4-Methylphenoxy)aniline hydrochloride, and...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-(4-Methylphenoxy)aniline Hydrochloride
Executive Summary & Compound Profile
User Query: "What are the optimal solvent systems for recrystallizing 2-(4-Methylphenoxy)aniline hydrochloride, and how do I troubleshoot common purification failures?"
Technical Context:
2-(4-Methylphenoxy)aniline hydrochloride is a lipophilic diaryl ether amine salt.[1] Unlike simple aniline salts, the presence of two aromatic rings linked by an ether oxygen significantly increases its lipophilicity, making standard aqueous recrystallizations difficult or prone to "oiling out."[2]
Chemical Nature: Amphiphilic salt (Polar ionic head group + Non-polar diaryl tail).
Critical Impurities: Unreacted 2-(4-methylphenoxy)-1-nitrobenzene (precursor), oxidation products (azo/azoxy dimers), and free base aniline.[1][2]
Goal: Obtain white to off-white crystalline solid, >98% purity (HPLC).
Solvent Selection Strategy
The choice of solvent is dictated by the "Like Dissolves Like" principle, modified for ionic salts. The hydrochloride salt requires a polar protic solvent to disrupt the crystal lattice, while the aromatic backbone requires some organic character.
Primary Solvent Recommendations
Solvent System
Role
Suitability Rating
Technical Rationale
Ethanol (Abs.)
Primary
⭐⭐⭐⭐⭐ (Best)
Excellent solubility at boiling point; moderate solubility at RT.[1] High dielectric constant stabilizes the ionic salt.
Isopropanol (IPA)
Primary
⭐⭐⭐⭐
Slightly less solubilizing than EtOH, often yields better-defined crystals due to slower nucleation.[1][2]
Ethanol / Diethyl Ether
Binary
⭐⭐⭐⭐⭐ (High Purity)
The "Cloud Point" method. Ether acts as a selective anti-solvent, precipitating the salt while leaving non-polar impurities in solution.[2]
Methanol
Primary
⭐⭐
Too powerful.[1] Often leads to high yield loss (salt remains soluble even at -20°C).[1]
Water
Alternative
⭐
Risk of Hydrolysis. High risk of "oiling out" due to the lipophilic diaryl ether backbone. Use only if mixed with Ethanol.
Detailed Experimental Protocols
Protocol A: The "Cloud Point" Method (Ethanol/Ether)
Recommended for highest purity and removal of colored oxidation impurities.
Dissolution: Place the crude 2-(4-Methylphenoxy)aniline HCl in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to just dissolve the solid.
Tip: If the solution is dark brown/violet, add activated charcoal (1-2% w/w), boil for 5 mins, and filter hot through Celite.
Initial Cooling: Allow the solution to cool to approximately 40°C (warm, but not boiling).
Stop Point: Stop immediately when a faint, persistent cloudiness (turbidity) appears.[2]
Clarification: Add 1-2 drops of Ethanol to clear the solution back to transparent.[1]
Crystallization: Cover the flask and allow it to stand undisturbed at Room Temperature (RT) for 2 hours, then move to a refrigerator (4°C) overnight.
Isolation: Filter the white needles/plates under vacuum. Wash the cake with cold Ether.
Protocol B: Single Solvent (Isopropanol)
Recommended for scale-up where ether is too hazardous.[1][2]
Suspend crude solid in Isopropanol (10 mL per gram).
Heat to reflux (82°C). If not fully dissolved, add more IPA in small increments.[2]
Once dissolved, remove from heat and insulate the flask with a towel to ensure slow cooling .
Critical Step: If oil droplets form at >50°C, reheat to reflux and add 10% more solvent.[2]
Harvest crystals after cooling to 0-5°C.
Troubleshooting Logic (Visualized)
Common failure modes for diaryl ether salts involve "oiling out" (liquid-liquid phase separation) rather than crystallization.[1] Use the logic flow below to diagnose.
Figure 1: Decision tree for troubleshooting phase separation issues during the cooling process.
Frequently Asked Questions (FAQs)
Q1: My product turned violet/brown during recrystallization. Is it ruined?
Diagnosis: Anilines are prone to oxidation, forming colored azo- or quinone-like impurities.[1][2]
Solution: The salt itself is likely still pure, but the surface is contaminated. Perform a "charcoal treatment": Dissolve the salt in hot ethanol, add Activated Carbon, stir for 10 minutes, and filter while hot.[2] The carbon adsorbs the high-molecular-weight colored impurities.[1]
Q2: Can I use water as a solvent?
Advisory: While aniline HCl is water-soluble, the 2-(4-methylphenoxy) group is very hydrophobic.[1][2] Recrystallizing from pure water often results in a "gummy" oil that refuses to crystallize. If you must use water, use a 50:50 Ethanol:Water mixture to maintain solubility of the organic backbone.
Q3: The salt is hygroscopic and becomes sticky on the filter. What do I do?
Protocol: Diaryl ether amine salts can trap solvent.[1]
Wash the filter cake rapidly with anhydrous diethyl ether (removes residual ethanol/water).
Dry in a vacuum desiccator over
or KOH pellets for at least 12 hours.
Store under nitrogen/argon.
Q4: I suspect my salt has dissociated back to the free base.
Check: Dissolve a small amount in water and check pH. It should be acidic (pH ~2-3).[1]
Fix: If the pH is neutral, or the solid smells strongly of amine, add 1-2 drops of conc.[2] HCl to your recrystallization solvent (Ethanol) before heating. This forces the equilibrium back to the salt form (Common Ion Effect).
References & Authoritative Sources
Sigma-Aldrich. 2-Phenoxyaniline Product Specification & Safety Data Sheet.[1] (Provides solubility and physical property baselines for the parent scaffold). Link[2]
National Institutes of Health (NIH) - PubChem. Compound Summary: 2-Phenoxyaniline.[1] (Structural data and chemical properties).[3] Link[2]
Organic Syntheses. Preparation of Aniline Hydrochloride Derivatives. (General protocols for handling amine salts and preventing hydrolysis). Link
Mettler Toledo. Recrystallization Guide: Solvents and Anti-Solvents.[1] (Thermodynamic principles of solvent selection for ionic organic compounds). Link
Thermo Scientific. 2-Phenoxyaniline, 98%.[1][4] (Catalog data confirming melting points and stability). Link
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the specific Safety Data Sheet (SDS) for 2-(4-Methylphenoxy)aniline hydrochloride before handling.[1] The formation of dusts from amine salts can be a potent respiratory sensitizer.
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: TSC-2024-MPA-HCl
Tier: Level 3 (Process Chemistry & R&D)
Status: Active
Last Updated: March 1, 2026[1][2]
Executive Summary & Molecule Profile[1][2][3]
Target Molecule: 2-(4-Methylphenoxy)aniline Hydrochloride
CAS: 100712-95-6 (Free base analog ref: 2688-84-8 family)
Primary Application: Intermediate for NSAIDs (e.g., Nimesulide analogs) and kinase inhibitors.[1][2]
The Problem: Users frequently report purity stagnation at 95-97% (HPLC) with persistent discoloration (pink/brown) and lower-than-expected melting points.
The Root Cause: This molecule acts as a "trap" for its own precursors. The structural similarity between the starting material (p-cresol) and the product, combined with the oxidation sensitivity of the electron-rich aniline ring, creates a dual challenge of purification thermodynamics and oxidative instability .
Phase 1: The Coupling Stage (Source of Organic Impurities)
The synthesis typically begins with an
or Ullmann-type coupling between 2-chloronitrobenzene and p-cresol (4-methylphenol).[1][2]
Critical Failure Mode: The "Phenol Trap"
If your final purity is low, the culprit is likely unreacted p-cresol carried through the reduction step.[2]
Mechanism: p-Cresol (
) is a weak acid.[1][2] If the base stoichiometry is inexact, unreacted p-cresol remains.[2] During the subsequent reduction (Step 2), p-cresol is inert but co-extracts with the aniline.[2]
Why it fails HPLC: p-Cresol often co-elutes or hides under the main peak in standard C18 reverse-phase gradients due to similar lipophilicity.[1][2]
Troubleshooting Protocol A: The "Scorched Earth" Wash
Standard aqueous washes are insufficient.
Reaction End: Do not proceed to reduction until HPLC shows <0.5% unreacted 2-chloronitrobenzene.
The Caustic Wash: After the coupling reaction, dilute the organic layer (e.g., Toluene or EtOAc) and wash with 10% NaOH (aq) at least twice.[2]
Logic: This deprotonates unreacted p-cresol into the water-soluble phenoxide.[1][2]
The Brine Break: Wash with brine to break any emulsions formed by the phenoxide soaps.
Visualizing the Impurity Landscape
Figure 1: Origin of critical impurities.[1][2] Note that Impurity A and C are established in Step 1 but persist to the final product.
Phase 2: The Reduction (Source of Color)
Reduction of the nitro group is usually performed via Catalytic Hydrogenation (Pd/C) or Iron/Acid (Béchamp).[2]
Critical Failure Mode: The "Pink Salt" Syndrome
If your white solid turns pink/violet upon exposure to air, you have trace azo/azoxy impurities or metal chelation .[2]
The Chemistry: Electron-rich anilines (like phenoxyanilines) are easily oxidized to quinone-imines or azo dimers.[1][2]
The Fix (Hydrogenation Users):
Ensure complete conversion.[2] Any nitroso intermediates will disproportionate into colored azoxy compounds.[2]
Add an Antioxidant: Add 0.1% Sodium Bisulfite (
) to the aqueous workup to quench radical species.[2]
The Fix (Iron/Acid Users):
Iron sludge traps the product. You must adjust pH to >9 to release the amine, but do not use strong NaOH if you suspect ester impurities (not applicable here, but good practice).[2]
Use EDTA or Celite filtration to remove micro-colloidal iron, which catalyzes oxidation in the final salt.[2]
Phase 3: Salt Formation & Crystallization (The Cleanup)
This is the most critical step for final purity. Simply adding HCl and evaporating will lock impurities into the lattice.
Protocol B: The "Anti-Solvent Crash"
Do not evaporate to dryness. Use a precipitation method.
Parameter
Recommendation
Scientific Rationale
Solvent A (Dissolution)
Isopropanol (IPA) or Ethanol
Solubilizes the free base and the salt at high temps.[1][2]
Acid Source
HCl in IPA (anhydrous)
Avoids water.[2] Water encourages hydrolysis and makes drying difficult.[2]
Solvent B (Precipitant)
Ethyl Acetate or MTBE
The salt is insoluble; organic impurities (p-cresol) remain soluble.[2]
Temperature
0°C to 5°C
Maximizes yield, but cool slowly to exclude impurities.[2]
Step-by-Step Procedure:
Dissolve the crude free base aniline in minimal warm IPA (approx 50°C).
Add 1.1 equivalents of HCl (in IPA or Dioxane) dropwise.[2]
Allow the solution to cool to Room Temp (RT) with stirring. Seed crystals if available.
Add Ethyl Acetate (ratio 3:1 vs IPA) slowly.
Chill to 0°C for 2 hours.
Filter and wash the cake with cold Ethyl Acetate.
Troubleshooting FAQs
Q1: My product has a lower melting point (e.g., 160°C instead of >175°C). Why?A: This indicates a eutectic mixture, likely with p-cresol or the 2-nitrophenol side product.[1][2]
Test: Run a TLC (Hexane:EtOAc 3:1).[2] If you see a spot near the solvent front (high Rf), you have non-polar phenol carryover.[2] Reprocess using Protocol A (Caustic Wash).
Q2: The HPLC purity is 99%, but the solid looks brown.A: You have trace oxidation products (<0.1%) that have high extinction coefficients (very colored).
Fix: Recrystallize from Ethanol containing a pinch of activated charcoal. Filter hot. The charcoal adsorbs the high-molecular-weight colored oligomers.[1][2]
Q3: Can I use 2-iodonitrobenzene instead of chloro?A: Yes, the Ullmann coupling will proceed at lower temperatures, reducing tar formation.[2] However, 2-iodo is significantly more expensive.[1][2] If cost is not a driver, this switches the mechanism to a copper-catalyzed ether synthesis, which is generally cleaner than the high-temp
Use this logic flow to determine your next step based on analytical data.
Figure 2: Troubleshooting logic flow for purification decisions.
References
Ullmann Condensation Protocol: BenchChem Application Notes. "Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation." BenchChem.[2][3]
General Aniline Salt Synthesis: PrepChem. "Synthesis of aniline hydrochloride." PrepChem.com.[2]
Impurity Management in Crystallization: "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." University College Cork / CORA.[2]
Reference Standard Data: LGC Standards. "2-Phenoxyaniline Reference Material." LGC Standards.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(4-Methylphenoxy)aniline hydrochloride before handling.
Removing impurities from 2-(4-Methylphenoxy)aniline hydrochloride samples
Technical Support Center: Purification of 2-(4-Methylphenoxy)aniline Hydrochloride To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Impurity Removal & Recry...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 2-(4-Methylphenoxy)aniline Hydrochloride
To: Research & Development Team
From: Senior Application Scientist, Separation Sciences
Subject: Troubleshooting Impurity Removal & Recrystallization Protocols
Executive Summary
Purifying 2-(4-Methylphenoxy)aniline hydrochloride presents a unique challenge due to its hybrid structure: it contains a basic aniline moiety, an ether linkage, and a hydrophobic tolyl group. Impurities in this matrix are typically oxidative degradants (colored quinones/azo compounds), unreacted precursors (p-cresol, nitro-intermediates), or inorganic salts trapped during the acidification step.
This guide moves beyond simple "recrystallization" and focuses on chemically active purification —leveraging pKa differences to strip impurities before the final salt formation.
Module 1: Diagnostic Troubleshooting (Q&A)
Q1: My sample has a persistent pink or reddish-brown hue, even after recrystallization. Is this critical?A: Yes. This indicates oxidative degradation . Anilines are electron-rich and prone to air oxidation, forming quinones or azo-dimers. These "color bodies" can act as radical initiators, destabilizing your compound over time.
The Fix: Do not rely solely on solvent washing. You must use a chemical reducing agent or adsorbent during the free-base phase or recrystallization.
Adsorbent: Activated Charcoal (Norit or Darco) at 5–10% w/w.
) or Stannous chloride () in trace amounts during recrystallization prevents re-oxidation.
Q2: The NMR shows a persistent singlet around 2.3 ppm and aromatic signals that don't match my product. What is it?A: This is likely p-Cresol (4-methylphenol) , a common starting material in the Ullmann or
synthesis of this ether.
The Science: p-Cresol is a weak acid (
). It often co-crystallizes with anilines.
The Fix: A simple solvent wash won't work. You must perform a Base Wash . Converting your salt to the free base and washing with 1M NaOH will deprotonate the p-cresol into water-soluble sodium p-cresolate, partitioning it into the aqueous waste layer while your aniline stays organic.
Q3: My product "oils out" instead of crystallizing during the HCl salt formation.A: This is a supersaturation and impurity issue . Impurities lower the melting point, causing the product to separate as a liquid (oil) before it can organize into a crystal lattice.
The Fix:
Seed: Keep a small amount of crude solid to seed the oil.
Slow Down: Add the HCl source (e.g., HCl in dioxane/ether) more slowly.
Co-solvent: Add a small amount of a non-polar anti-solvent (like diethyl ether) to the alcohol solution after the oil forms, then scratch the glass vigorously to induce nucleation.
Module 2: The "Deep Clean" Protocol (Acid-Base Swing)
For samples with purity <95%, recrystallization alone is inefficient. The Acid-Base Swing is the gold standard, leveraging the amphoteric nature of the impurities vs. the basic nature of your target.
Experimental Workflow
Free Base Liberation:
Suspend the crude hydrochloride salt in Dichloromethane (DCM) or Ethyl Acetate.
Add 1M NaOH (aq) until the aqueous layer is pH > 12.
Mechanism:[6][7][9][10] The HCl is stripped; the aniline becomes neutral and migrates to the organic layer.
Impurity Stripping (The Critical Step):
Wash 1 (Phenol Removal): Wash the organic layer 2x with 1M NaOH .
Wash 2 (Neutral Removal - Optional): If nitro-impurities are present, extract the organic layer with 10% HCl . The product moves to the water; the nitro stays in the organic. (Discard organic, re-basify aqueous).
Add HCl (4M in Dioxane or Ether) dropwise. The purified white salt will precipitate.
Visualizing the Pathway
Caption: Logical flow of the Acid-Base Swing protocol, highlighting the specific removal of phenolic impurities via pH manipulation.
Module 3: Final Polishing (Recrystallization)
Once the chemical impurities are removed, recrystallization ensures the correct crystal habit and removes trace occlusions.
Recommended Solvent Systems:
Solvent System
Ratio (v/v)
Temperature
Application Note
Ethanol / Diethyl Ether
Solvent / Anti-solvent
Dissolve hot (EtOH), add Ether cold
Standard. Best for high recovery.
Isopropanol (IPA)
100%
Reflux to -20°C
Gentle. Good for removing color bodies.
Methanol / Water
9:1
Reflux to 4°C
Polar. Use only if inorganic salts remain.
Step-by-Step Protocol:
Place the dry salt in a flask with a magnetic stir bar.
Add Ethanol (absolute) dropwise while heating to reflux (approx. 78°C). Add just enough to dissolve the solid.
Optional: Add 5% activated carbon, stir for 5 mins, and filter hot through Celite to remove color.
Remove from heat. Add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.
Add 1-2 drops of Ethanol to clear the solution.
Wrap the flask in a towel (insulation) to allow slow cooling to room temperature.
Chill at 4°C overnight. Filter and wash with cold Ether.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general aniline and hydrochloride salt purification techniques).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational protocols for acid-base extraction and recrystallization of aromatic amines).
BenchChem Technical Support. (2025). Purification of Aniline Hydrochloride Derivatives. (General guidelines for handling air-sensitive aniline salts and avoiding "oiling out").
Organic Syntheses. (Various). General procedures for Ullmann Ether Synthesis and Aniline Purification. (Provides context on the synthesis precursors like p-cresol and their removal).
Optimizing storage conditions to prevent degradation of 2-(4-Methylphenoxy)aniline HCl
Welcome to the Technical Support Center for handling and storing 2-(4-Methylphenoxy)aniline HCl . As an electron-rich phenoxyaniline derivative, this compound presents unique stability challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for handling and storing 2-(4-Methylphenoxy)aniline HCl . As an electron-rich phenoxyaniline derivative, this compound presents unique stability challenges. While the hydrochloride salt form reduces the nucleophilicity of the amine—offering a baseline defense against rapid auto-oxidation—it introduces significant hygroscopicity[1].
This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind storage failures, and implement self-validating handling protocols.
The Chemistry of Degradation: Understanding the Root Cause
To prevent degradation, we must first understand the mechanism. The degradation of 2-(4-Methylphenoxy)aniline HCl is driven by a synergistic combination of moisture, atmospheric oxygen, and photolysis[1][2].
When the hygroscopic HCl salt absorbs ambient moisture, it creates a localized aqueous microenvironment. This facilitates partial deprotonation, exposing the free base. The electron-rich aniline moiety is then highly susceptible to radical-mediated oxidation (catalyzed by UV/Visible light), leading to the formation of radical cations. These intermediates rapidly couple or polymerize to form highly conjugated, colored impurities such as quinone imines and azo compounds[1][2].
Fig 1: Environmental degradation pathways of 2-(4-Methylphenoxy)aniline HCl.
Troubleshooting Guide (Q&A)
Q1: My freshly opened batch was white, but older batches have turned light brown. What happened, and can I still use it?A: The color shift from white (or off-white) to yellow or brown is the primary visual indicator of oxidative degradation[1]. The presence of these highly conjugated impurities means your compound is compromised.
Causality: Using discolored material introduces oxidized byproducts (like quinone imines) into your reaction. These impurities can poison transition-metal catalysts in downstream cross-coupling reactions or cause unpredictable side reactions, drastically reducing your yield[1].
Resolution: Do not use discolored batches for sensitive assays or synthetic steps requiring high purity. Implement inert storage immediately upon receipt of a fresh batch.
Q2: I observe inconsistent retention times and new impurity peaks in my HPLC analysis of samples stored overnight. How do I prevent this?A: This indicates active degradation occurring in solution. While the solid is relatively stable when dry, dissolving the compound in protic or oxygenated solvents accelerates oxidation[3].
Resolution: Prepare analytical solutions fresh immediately before injection. If solutions must be stored, purge the HPLC vials with Argon, seal them tightly, and keep them in a refrigerated autosampler (2-8°C) protected from light[3].
Q3: The powder clumps together and sticks to the spatula during weighing. How do I handle this?A: Clumping is a direct result of the compound's hygroscopicity[1].
Causality: As the salt absorbs moisture from the humid laboratory air, it begins to deliquesce, altering the molecular weight (due to water mass) and ruining stoichiometric calculations.
Resolution: Weigh the material exclusively inside a humidity-controlled glovebox or use a static-free, dry environment.
Quantitative Storage Parameters
To arrest the kinetic pathways of degradation, strict environmental controls must be maintained. Below are the optimized parameters for maximizing the shelf-life of 2-(4-Methylphenoxy)aniline HCl.
Parameter
Optimized Condition
Causality / Rationale
Temperature
2°C to 8°C (Refrigerated)
Reduces the kinetic energy available for auto-oxidation and hydrolysis reactions[3].
Atmosphere
Argon (Inert Gas)
Argon is heavier than Nitrogen and effectively blankets the solid, displacing reactive atmospheric oxygen[1][3].
Container
Amber Glass Vials
Blocks UV/Visible light, preventing the photochemical excitation required for radical formation[2][3].
Seal Type
PTFE-lined Septa
PTFE provides a superior, impermeable barrier against ambient moisture compared to standard silicone[1].
Shelf-Life
< 1 Month (Ambient) / > 12 Months (2-8°C, Inert)
Darkening occurs rapidly in air; inert cold storage halts the degradation cascade[2].
Self-Validating Experimental Protocols
To ensure the integrity of your material, implement the following self-validating workflows.
Protocol A: Inert-Atmosphere Aliquoting and Storage Workflow
Purpose: To divide bulk material into single-use quantities, preventing repeated freeze-thaw and oxygen-exposure cycles.
Fig 2: Optimized inert-atmosphere aliquoting and storage workflow.
Step-by-Step Methodology:
Preparation: Transfer the sealed bulk container, pre-dried amber glass vials, PTFE-lined caps, and a clean anti-static spatula into an inert atmosphere glovebox[1].
Purging: Evacuate and backfill the glovebox antechamber with Argon three times to ensure strict exclusion of oxygen and moisture[1].
Aliquoting: Open the bulk container and rapidly distribute the powder into the amber vials. Causality: Single-use aliquots ensure that once a vial is opened on the benchtop, the rest of your supply remains uncompromised.
Sealing: Cap the vials tightly with PTFE-lined septa while still under the Argon atmosphere.
Storage: Remove the vials from the glovebox and immediately transfer them to a 2-8°C refrigerator[3].
Self-Validation Step: Leave one unsealed vial on the benchtop for 24 hours and weigh it before and after. A mass increase confirms ambient humidity in your lab; a color change confirms active oxidation, validating the necessity of the glovebox protocol.
Protocol B: HPLC Purity Validation
Purpose: To quantify the purity of a stored sample and detect the presence of early-stage oxidation products before they ruin an experiment.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh approximately 10 mg of the 2-(4-Methylphenoxy)aniline HCl sample. Dissolve immediately in 10 mL of HPLC-grade Acetonitrile to achieve a 1 mg/mL concentration[1][3].
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into an amber HPLC vial to remove any insoluble polymeric degradation products[1].
Chromatographic Conditions:
Mobile Phase A: LC-MS grade Water with 0.1% Trifluoroacetic acid (TFA).
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% TFA.
Gradient: Linear gradient from 5% B to 95% B over 15 minutes[3].
Self-Validation Step: Inject a known, freshly synthesized (or freshly opened) standard of the compound first. Compare the chromatogram of the stored sample against this baseline. Oxidized impurities (azo compounds) will typically elute later due to increased hydrophobicity, while hydrolyzed fragments may elute earlier.
Frequently Asked Questions (FAQs)
Q: Why do we use the HCl salt if the free base isn't as hygroscopic?A: While the free base is less prone to absorbing moisture, the unprotonated amine lone pair is highly nucleophilic and vastly more susceptible to rapid, direct oxidation by atmospheric oxygen. The HCl salt protonates this lone pair, stabilizing the molecule electronically. The trade-off is hygroscopicity, which is an engineering problem (solved by desiccators and inert gas) rather than an inherent chemical instability.
Q: Can I "salvage" oxidized (brown) material by washing it?A: It is highly discouraged. While some researchers attempt to wash degraded aniline salts with cold, non-polar solvents (like diethyl ether) to remove highly organic impurities, this process is inefficient, reduces yield, and often fails to remove trace quinone imines that can still interfere with sensitive catalytic reactions. It is safer to use a fresh batch[1].
Q: What Personal Protective Equipment (PPE) is required when handling this compound?A: Aniline hydrochlorides are toxic if inhaled, ingested, or absorbed through the skin, and they are potential mutagens[1][2][4]. Comprehensive PPE is mandatory. You must wear nitrile gloves, a fastened lab coat, and chemical safety goggles. Handle the dry powder exclusively inside a certified fume hood or a glovebox to prevent inhalation of the dust[2][4].
Technical Support Center: Solving Solubility Issues with 2-(4-Methylphenoxy)aniline Hydrochloride
Welcome to the technical support guide for 2-(4-Methylphenoxy)aniline hydrochloride. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the solu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 2-(4-Methylphenoxy)aniline hydrochloride. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the solubility of this compound. As an aromatic amine hydrochloride salt, its solubility behavior is intrinsically linked to its chemical structure and the properties of the solvent system. This guide provides in-depth, evidence-based strategies to overcome these challenges, moving from fundamental principles to advanced troubleshooting protocols.
2-(4-Methylphenoxy)aniline hydrochloride is an organic salt formed from the reaction of the basic amine, 2-(4-Methylphenoxy)aniline, with hydrochloric acid.[1] This conversion to a hydrochloride salt is a common and effective strategy to improve the aqueous solubility and stability of amine-containing active pharmaceutical ingredients (APIs).[2] However, "improved" does not always mean "sufficient," and various factors can still lead to significant solubility hurdles.
Likely a white to off-white crystalline solid, similar to other aniline hydrochlorides.[5][6]
N/A
Key Structural Features
Contains a basic secondary amine group (subject to protonation), a diphenyl ether backbone, and a methyl substituent. These contribute to its overall lipophilicity.
N/A
The core challenge arises from the molecule's dual nature: the ionic hydrochloride group promotes aqueous solubility, while the lipophilic aromatic rings and ether linkage oppose it.
Section 2: The Science of Amine Salt Solubility
Understanding why solubility issues occur is critical to solving them. The solubility of an amine salt like 2-(4-Methylphenoxy)aniline hydrochloride is not a fixed value; it is a dynamic equilibrium heavily influenced by pH.[7]
The fundamental equilibrium in an aqueous solution is between the protonated, charged anilinium cation (more soluble) and the neutral free base (less soluble).
Caption: pH-driven equilibrium between the soluble ionized form and the poorly soluble free base.
As the pH of the solution increases, the equilibrium shifts to the right, favoring the formation of the neutral free base, which can precipitate out of solution.[8] Conversely, in acidic conditions (low pH), the equilibrium shifts to the left, keeping the compound in its more soluble, ionized form.[7]
Section 3: Frequently Asked Questions (FAQs)
Q1: I dissolved my 2-(4-Methylphenoxy)aniline hydrochloride in water, but it crashed out when I added a neutral buffer. What happened?
A1: You likely raised the pH of the solution above the compound's pKa. By adding a neutral or basic buffer, you deprotonated the anilinium cation, converting it to its less soluble free base form, which then precipitated.[7][8] The solubility of amine hydrochlorides is highly dependent on maintaining an acidic pH.
Q2: Can I just use DMSO to dissolve the compound for my in vitro assay?
A2: While Dimethyl sulfoxide (DMSO) is an excellent aprotic solvent that will likely dissolve the compound at high concentrations, this approach has caveats.[9] When the DMSO stock is diluted into aqueous assay media, the compound can still precipitate if its concentration exceeds its solubility limit in the final aqueous/DMSO mixture. It is crucial to determine the "kinetic solubility" in your final assay buffer to avoid compound precipitation and inaccurate results.
Q3: Is heating the solution a good way to increase solubility?
A3: Heating can temporarily increase solubility, allowing you to dissolve more compound. However, this often creates a supersaturated solution. Upon cooling to ambient temperature (e.g., for cell-based assays), the compound may precipitate out, sometimes rapidly. While useful for initial dissolution, you must confirm that the compound remains in solution at the final working temperature.
Q4: My compound won't dissolve even in acidic water. What should I try next?
A4: If the compound remains insoluble even at low pH, the intrinsic solubility of the salt form might be low. This is the point to introduce organic co-solvents.[10] Co-solvents work by reducing the polarity of the aqueous medium, which helps to solubilize the lipophilic portions of the molecule.[] See the troubleshooting guide below for a systematic approach.
Section 4: Systematic Troubleshooting Guide
Follow this workflow to systematically address solubility challenges.
Minimizing side reactions when using 2-(4-Methylphenoxy)aniline hydrochloride
Technical Support Center: 2-(4-Methylphenoxy)aniline Hydrochloride Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Methylp...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-(4-Methylphenoxy)aniline Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Methylphenoxy)aniline hydrochloride. Here, we address the mechanistic causes of common side reactions and provide self-validating protocols to ensure high-yield, high-purity syntheses.
Mechanistic Overview & Troubleshooting Guide
2-(4-Methylphenoxy)aniline hydrochloride is a highly functionalized intermediate. The presence of the electron-donating amino (-NH₂) and phenoxy (-OAr) groups makes the aromatic system electron-rich and highly reactive. While this is advantageous for certain syntheses, it introduces competing pathways such as oxidation, over-alkylation, and unintended electrophilic aromatic substitution.
Issue 1: Reaction Mixture Turns Dark Brown or Black (Oxidation)
Causality: The primary amine group (-NH₂) donates electron density into the aromatic ring, making the molecule highly susceptible to1[1]. Exposure to atmospheric oxygen, transition metal catalysts, or basic pH can trigger the formation of highly colored impurities such as benzoquinones, nitroso compounds, or 2[2].
Mitigation Strategy:
Inert Atmosphere: Displace oxygen using standard Schlenk techniques (Argon or N₂). Degas all solvents prior to use[1].
Temperature Control: If complexing with oxidizing metal salts, add the aniline ligand slowly at reduced temperatures to kinetically suppress the oxidation rate[1].
Issue 2: Formation of Polyalkylated or Tertiary Amines (Over-Alkylation)
Causality: When the hydrochloride salt is free-based, the resulting primary amine acts as a nucleophile. If reacted directly with an alkyl halide, the resulting secondary amine retains a lone pair and often exhibits equal or greater nucleophilicity than the starting material, leading to 3[3].
Mitigation Strategy: Avoid direct S_N2 alkylation. Instead, utilize reductive amination . By reacting the primary amine with an aldehyde or ketone to form an imine, and subsequently reducing it with a mild hydride source (e.g., NaBH₃CN or NaBH(OAc)₃), you 4 without over-reaction[4].
Issue 3: Unintended Ring Substitution or Friedel-Crafts Deactivation
Causality: The -NH₂ group strongly activates the ortho and para positions of the aniline ring toward electrophiles. Furthermore, in Lewis acid-catalyzed reactions (like Friedel-Crafts), the basic nitrogen coordinates with the catalyst (e.g., AlCl₃), forming a 5 that halts the desired reaction[5].
Mitigation Strategy: Temporarily mask the amine via acetylation . Converting the amine to an acetanilide reduces the electron-donating capacity of the nitrogen (due to resonance with the carbonyl oxygen), thereby6 and avoiding catalyst poisoning[6].
Diagnostic & Mitigation Workflow
Caption: Logical workflow for diagnosing and mitigating common side reactions of 2-(4-Methylphenoxy)aniline.
Quantitative Data: Reaction Optimization
Table 1: Base Selection for Free-Basing the Hydrochloride Salt
To ensure the amine is fully nucleophilic, the hydrochloride salt must be neutralized. The choice of base dictates the solubility and success of the subsequent step.
Base
pKa (Conjugate Acid)
Recommended Solvent
Risk of Side Reactions
Application Notes
Triethylamine (TEA)
~10.7
DCM, THF, DMF
Low
Standard choice. Forms soluble Et₃N·HCl in polar solvents, but precipitates in non-polar ones.
DIPEA (Hünig's Base)
~11.0
DCM, THF, DMF
Very Low
Bulky, non-nucleophilic. Best for preventing base-catalyzed side reactions.
K₂CO₃ (Aqueous)
~10.3
EtOAc / Water (Biphasic)
Low
Excellent for extractive free-basing prior to reaction. Ensures complete salt removal.
Pyridine
~5.2
Neat or DCM
High (Acylation)
Too weak to efficiently free-base HCl salts; acts as a nucleophilic catalyst in acylations.
Table 2: Comparison of Amine Protection Strategies
If the synthetic route requires harsh electrophiles, protecting the amine is mandatory.
Protection Strategy
Reagents Used
Side Reactions Mitigated
Deprotection Conditions
Acetylation (Acetanilide)
Acetic Anhydride, Pyridine
Oxidation, Ring Over-substitution, Friedel-Crafts Poisoning
Reflux in EtOH/H₂O with catalytic HCl or NaOH.
Boc Protection
Boc₂O, DMAP, THF
Nucleophilic attack, Over-alkylation
Mild acid (TFA in DCM or 4M HCl in Dioxane).
Self-Validating Experimental Protocols
Protocol A: Extractive Free-Basing and Chemoselective Reductive Amination
This protocol utilizes a biphasic free-basing step to ensure complete removal of chloride salts, followed by reductive amination to prevent polyalkylation.
Extractive Free-Basing:
Suspend 2-(4-Methylphenoxy)aniline hydrochloride (1.0 eq) in Ethyl Acetate (EtOAc).
Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until all solids dissolve.
Validation Check: The aqueous layer should test at pH 8-9.
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base as an oil or solid.
Imine Formation:
Dissolve the free base in anhydrous Dichloroethane (DCE) under an Argon atmosphere.
Add the target aldehyde/ketone (1.05 eq). Stir at room temperature for 2 hours.
Validation Check: TLC (Hexanes/EtOAc) should show the disappearance of the primary amine spot and the appearance of a less polar imine spot.
Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and purify via column chromatography.
Protocol B: Protection of the Aniline via Acetylation
Use this protocol to mask the amine prior to electrophilic aromatic substitution or exposure to strong oxidants.
Reaction Setup:
Dissolve the free-based 2-(4-Methylphenoxy)aniline (1.0 eq) in anhydrous Dichloromethane (DCM).
Add Triethylamine (1.5 eq) and cool the flask to 0 °C in an ice bath.
Acetylation:
Dropwise, add Acetic Anhydride (1.2 eq).
Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1-2 hours.
Validation Check: TLC analysis should confirm the 1[1].
Work-up:
Wash the organic layer sequentially with 1M HCl (to remove unreacted amine/TEA), saturated NaHCO₃, and brine.
Dry over anhydrous Na₂SO₄ and concentrate. The resulting acetanilide is highly stable against oxidation and ring over-activation.
Frequently Asked Questions (FAQs)
Q1: Why does my 2-(4-Methylphenoxy)aniline hydrochloride show poor solubility in standard organic solvents like DCM or Ether?A1: As a hydrochloride salt, the molecule exists as an ionic anilinium chloride complex, making it highly polar and insoluble in non-polar or moderately polar organic solvents. You must perform a free-basing step (as detailed in Protocol A) using a base like NaHCO₃ or DIPEA to convert it back to the neutral, organic-soluble primary amine.
Q2: Can I use strong Lewis acids (e.g., BBr₃ or AlCl₃) with this compound?A2: It is highly discouraged unless the amine is protected. Strong Lewis acids will coordinate directly with the lone pair of the primary amine, forming a 5[5]. Furthermore, exceptionally harsh Lewis acids (like BBr₃) run the risk of cleaving the diaryl ether linkage, yielding p-cresol and an aminophenol derivative as unwanted side products.
Q3: How can I spectroscopically confirm if my aniline has oxidized?A3: Visually, the solution will turn dark brown or green. Spectroscopically, if you run an IR spectrum, the characteristic sharp N-H stretching bands (typically two bands around 3300-3500 cm⁻¹ for primary amines) will broaden or disappear. In ¹H NMR, the broad -NH₂ singlet will diminish, and new aromatic signals corresponding to quinoid or polymeric structures will emerge.
Q4: I am trying to synthesize a secondary amine, but my mass spec shows a mass corresponding to a tertiary amine. What went wrong?A4: You likely used a direct alkylation method (alkyl halide + base). Because the secondary amine product is more sterically accessible and often more nucleophilic than the starting primary amine, it outcompetes the starting material for the alkyl halide, leading to 3[3]. Switch to the reductive amination method outlined in Protocol A to ensure strict chemoselectivity.
References
Title: preventing oxidation of the aniline group during complexation | Source: Benchchem | URL:1
Handling hygroscopic nature of 2-(4-Methylphenoxy)aniline hydrochloride
Technical Support Center: 2-(4-Methylphenoxy)aniline hydrochloride Welcome to the technical support guide for 2-(4-Methylphenoxy)aniline hydrochloride. This resource is designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-(4-Methylphenoxy)aniline hydrochloride
Welcome to the technical support guide for 2-(4-Methylphenoxy)aniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the unique handling challenges presented by this compound's hygroscopic nature. Our goal is to provide you with the expertise and validated protocols necessary to ensure the accuracy, reproducibility, and safety of your experiments.
The hydrochloride salt form of aromatic amines, such as 2-(4-Methylphenoxy)aniline, is known for its propensity to absorb moisture from the atmosphere. The International Chemical Safety Card for the parent compound, aniline hydrochloride, explicitly identifies it as a hygroscopic crystalline solid[1]. This property can introduce significant variability into experimental results by altering the compound's mass, leading to inaccurate concentrations and potentially impacting its chemical stability.[2][3]
This guide provides a series of frequently asked questions and troubleshooting workflows to mitigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What does "hygroscopic" mean in the context of 2-(4-Methylphenoxy)aniline hydrochloride?
A1: Hygroscopicity is the tendency of a substance to readily attract and hold water molecules from the surrounding environment, usually at room temperature. For 2-(4-Methylphenoxy)aniline hydrochloride, this means the fine, crystalline powder you receive can absorb atmospheric moisture, leading to a continuous increase in its weight. In environments with high humidity, this process can be rapid, causing the material to become sticky, form clumps, or even deliquesce (dissolve in the absorbed water) over time.[4] This is a critical parameter to control for consistent results.
Q2: How does moisture absorption affect my experiments?
A2: The impact of uncontrolled moisture absorption is multifaceted and can compromise experimental integrity:
Inaccurate Weighing and Concentration: This is the most immediate and significant issue. If the compound has absorbed water, you are not weighing the pure active pharmaceutical ingredient (API). A sample that has absorbed 5% water by mass will lead to a 5% error in the concentration of all subsequent solutions, invalidating assays, potency studies, and kinetic measurements.[5]
Physical State Alteration: Moisture can cause the powder to cake or clump, making it difficult to handle, weigh accurately, and dissolve uniformly.[3]
Chemical Degradation: The presence of water can potentially facilitate hydrolysis or other degradation pathways, especially under elevated temperatures or when in solution, compromising the sample's purity.[2]
Variability in Results: The amount of absorbed water can vary depending on ambient humidity and the time the container is open. This introduces a significant source of random error, leading to poor reproducibility between experiments conducted on different days.[2][5]
Q3: How can I visually assess if my sample of 2-(4-Methylphenoxy)aniline hydrochloride has been compromised by moisture?
A3: While visual inspection is not a substitute for quantitative analysis, there are clear indicators of moisture uptake. A fresh, dry sample should be a fine, free-flowing crystalline powder. Signs of moisture contamination include:
Clumping or Caking: The powder no longer flows freely and forms aggregates.
Sticky or "Wet" Appearance: The material adheres to the spatula or container walls.
Color Change: Aniline salts are known to darken upon exposure to air and light, a process that can be accelerated by the presence of moisture.[1][6]
If you observe any of these signs, the material has likely absorbed significant moisture, and its stated weight is no longer accurate.
Q4: What are the ideal storage conditions for this compound?
A4: To minimize moisture absorption, 2-(4-Methylphenoxy)aniline hydrochloride should be stored in a tightly sealed container, preferably with a secondary seal like parafilm.[4] The ideal storage environment is a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate) or a controlled-atmosphere glove box with low relative humidity (<20% RH).[4][7] Store the container in a cool, dark place, as aniline derivatives can also be sensitive to light and heat.[6][8]
Troubleshooting Guide: Experimental Challenges
Problem: My weight measurements are inconsistent and continuously drifting upwards on the analytical balance.
Cause: This is the classic sign of a hygroscopic substance absorbing atmospheric moisture in real-time.[9] The balance is sensitive enough to detect the mass increase as water molecules adsorb onto the surface of the compound.
Solution:
Minimize Exposure Time: Have all necessary tools (spatula, weighing vessel) ready before opening the main container. Aim to complete the weighing process as quickly as possible.[10]
Use an Appropriate Weighing Vessel: Weigh the compound in a container with a narrow opening or, ideally, a weighing bottle with a cap.[9][11] This limits the surface area exposed to the air.
Weigh by Difference:
Add an approximate amount of the compound to a capped weighing bottle and measure the total mass.
Transfer the desired amount of powder from the weighing bottle to your receiving vessel (e.g., a volumetric flask).
Recap the weighing bottle and re-weigh it. The difference in mass is the exact amount of compound transferred, determined with minimal exposure to air.[12]
Controlled Environment: If high accuracy is required, perform all weighing operations inside a glove box or a balance enclosure with controlled low humidity.[7][12]
Problem: The material has already clumped together. Can I still use it?
Cause: The compound has absorbed a significant amount of water from the atmosphere due to improper storage or prolonged exposure.
Solution:
Acknowledge Inaccuracy: You can still use the material, but you must accept that its purity by weight is compromised. It is not suitable for applications requiring a precise concentration based on mass (e.g., preparing analytical standards).
Drying the Material (Use with Caution): For some applications, you may be able to dry the material. A common method is to use a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours.[13]
CRITICAL: First, confirm the thermal stability of 2-(4-Methylphenoxy)aniline hydrochloride. While the parent aniline hydrochloride is stable to ~198°C[14], it's crucial to avoid decomposition. Always dry a small test amount first.
After drying, the material must be cooled to room temperature inside a desiccator before weighing to prevent buoyancy effects and immediate re-absorption of moisture.[9]
Quantify Water Content: The most rigorous approach is to determine the water content of the "wet" material using a method like Karl Fischer titration.[15][16] You can then apply a correction factor to your weighings to calculate the "dry" mass.
Problem: I am observing poor reproducibility in my bioassays or chemical reactions.
Cause: Assuming other experimental parameters are controlled, inconsistent dosing of your compound is a likely culprit. This directly stems from weighing errors caused by its hygroscopic nature. A 5% variance in absorbed water day-to-day will lead to a 5% variance in your compound's effective concentration.
Solution:
Implement a Strict Handling Protocol: Adhere rigorously to the weighing procedures outlined above for all experiments. Consistency in handling is key to achieving reproducibility.
Prepare a Concentrated Stock Solution: Weigh a larger, single batch of the compound under the most controlled conditions possible (e.g., in a glove box). Dissolve it in a suitable, anhydrous solvent to prepare a concentrated stock solution. Store this stock solution under an inert atmosphere (e.g., argon or nitrogen) at the appropriate temperature.[17] Subsequent experiments can then use highly accurate volumetric dilutions from this validated stock, eliminating the variability of weighing small amounts of solid each time.
Visualized Workflows and Protocols
Diagram: Decision Workflow for Handling Hygroscopic Compound
This diagram outlines the decision-making process upon receiving or using 2-(4-Methylphenoxy)aniline hydrochloride.
Caption: Decision tree for assessing and handling 2-(4-Methylphenoxy)aniline hydrochloride.
Protocol 1: High-Accuracy Weighing by Difference
This protocol minimizes atmospheric exposure and is recommended for preparing standards or stock solutions.
Preparation: Place a clean, dry weighing bottle with its cap and a clean spatula into the analytical balance chamber. Allow the temperature to equilibrate for 2-3 minutes.
Tare: Tare the balance with the weighing bottle and cap inside.
Initial Weighing: Remove the weighing bottle. In a low-humidity environment (ideally a glove box), quickly add an amount of 2-(4-Methylphenoxy)aniline hydrochloride slightly greater than your target mass. Immediately replace the cap.
Record Mass 1: Place the capped weighing bottle back on the balance. Close the balance doors and record the stable mass (M1).
Transfer: Hold the weighing bottle over the mouth of your receiving vessel (e.g., a volumetric flask). Carefully remove the cap and use the spatula to tap out small portions of the powder into the vessel until you have transferred approximately the desired amount. Do not attempt to hit an exact target on the balance during transfer.
Final Weighing: Immediately recap the weighing bottle. Place it back on the balance, close the doors, and record the final stable mass (M2).
Calculation: The exact mass of the transferred compound is M1 - M2 . Use this value for your concentration calculations.
Diagram: Controlled Atmosphere Weighing Workflow
This diagram illustrates the ideal setup for handling highly sensitive hygroscopic compounds.
Caption: Ideal workflow for weighing hygroscopic materials in a controlled atmosphere.
Preparing analytical standards, dose-response studies, GMP work
Table 2: Common Laboratory Desiccants for Storage
Desiccant
Chemical Formula
Capacity
Regeneration
Indicators
Silica Gel
SiO₂
High
Heat (120°C)
Cobalt chloride (blue when dry, pink when wet)
Drierite™ (Anhydrous Calcium Sulfate)
CaSO₄
Moderate
Heat (210°C)
Cobalt chloride (blue when dry, pink when wet)
Anhydrous Sodium Sulfate
Na₂SO₄
High
Heat (>200°C)
None
Anhydrous Magnesium Sulfate
MgSO₄
High
Heat (>200°C)
None
Source: Adapted from general laboratory chemical information.[4][18]
References
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Aniline hydrochloride. Retrieved from [Link]
Reddit r/chemistry. (2017). Drying and Storing Hygroscopic Salts. Retrieved from [Link]
National Center for Biotechnology Information. (2020). Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. Retrieved from [Link]
Journal of Hygienic Engineering and Design. (2014). DETERMINATION OF WATER CONTENT IN PHARMACEUTICAL SUBSTANCES. Retrieved from [Link]
PubChem. (n.d.). 2-(4-Chlorophenoxy)aniline. Retrieved from [Link]
Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]
Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
PMC. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Retrieved from [Link]
SpringerLink. (2017). The Effect of Aniline Hydrochloride Hydrotrope on the Phase Behavior of SDS/Water System. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]
GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]
Indian Academy of Sciences. (2004). Effect of substitution on aniline in inducing growth of anionic micelles. Retrieved from [Link]
Improved Pharma. (2022). Water Measurements. Retrieved from [Link]
Inchem.org. (2001). ICSC 1013 - ANILINE HYDROCHLORIDE. Retrieved from [Link]
Chemistry LibreTexts. (2024). 3.2: Drying Agents. Retrieved from [Link]
PENTA. (2024). Aniline hydrochloride - Safety Data Sheet. Retrieved from [Link]
University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Organic Process Research & Development, 14(3), 689-693.
Upperton Pharma Solutions. (2019). Hard to Handle API Challenges. Retrieved from [Link]
Veeprho. (2025). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. Retrieved from [Link]
American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]
ResearchGate. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved from [Link]
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
Google Patents. (n.d.). US2007199A - Aniline hydrohalide preparation.
In-Pharma Technologist. (2025). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. Retrieved from [Link]
Altasciences. (n.d.). ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]
Fisher Scientific. (n.d.). Top Tips for Lab Weighing with OHAUS. Retrieved from [Link]
EMD Millipore. (n.d.). Dry and safe - Drying agents from EMD Millipore. Retrieved from [Link]
Technical Support Center: pH-Controlled Extraction of 2-(4-Methylphenoxy)aniline Hydrochloride
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation of arylamine derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation of arylamine derivatives. The extraction of 2-(4-Methylphenoxy)aniline hydrochloride relies entirely on exploiting its pH-dependent speciation. This guide provides the mechanistic causality, validated protocols, and troubleshooting steps to ensure high-yield, high-purity recovery during your workflows.
Mechanistic Foundations: The Causality of pH Control
Aniline derivatives are weak bases. In aqueous solutions, aniline and its hydrochloride salt achieve a strict pH-dependent acid-base equilibrium[1]. The target compound, 2-(4-Methylphenoxy)aniline, features an electron-donating methylphenoxy group that influences its basicity and reactivity[2]. Based on structurally similar phenoxyanilines, the predicted pKa of the conjugate acid is approximately 4.75[3].
Acidic Conditions (pH < 3.0): The amine is protonated, forming the highly polar hydrochloride salt. In this state, it is soluble in water and insoluble in non-polar organic solvents.
Basic Conditions (pH > 8.0): The amine is deprotonated to its free base form. The free base exhibits poor aqueous solubility (< 1 g/L at 20 °C)[3] and readily partitions into organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM). Optimal extraction occurs around pH 8.0[4].
pH-dependent speciation of 2-(4-Methylphenoxy)aniline dictating phase solubility.
Quantitative Extraction Parameters
To eliminate guesswork, adhere to the following physicochemical thresholds during your liquid-liquid extraction workflow:
Drives the partitioning into the organic phase upon basification[3].
Optimal Extraction pH
8.0 – 9.0
Ensures >99.9% deprotonation to the free base without causing degradation[4].
Optimal Wash pH
1.0 – 2.0
Ensures >99.9% protonation to retain the compound in the aqueous phase during impurity washing.
Preferred Extraction Solvent
Ethyl Acetate (EtOAc)
Provides excellent solvation for the free base while maintaining low miscibility with water[2].
Self-Validating Extraction Protocol
This methodology is designed as a self-validating system. Each critical step includes an observable metric to confirm success before proceeding. This is particularly useful following complex syntheses like the Ullmann condensation[5].
Action: Dissolve the crude 2-(4-Methylphenoxy)aniline hydrochloride in 50 mL of deionized water. Add 1M HCl dropwise until the pH is 2.0 (verify with a calibrated pH meter).
Causality: Forces 100% of the target compound into the aqueous phase as the protonated salt.
Validation: Wash the aqueous layer with 20 mL of Hexanes. The hexanes will remove non-polar organic impurities (e.g., unreacted phenols or halides from Ullmann coupling) while the target remains in the water. Discard the hexanes layer.
Step 2: Basification (Phase Transfer Initiation)
Action: Cool the aqueous layer in an ice bath (to prevent exothermic degradation). Slowly add 1M NaOH (or saturated Na2CO3) dropwise under continuous stirring until the pH stabilizes at 8.5.
Causality: Neutralizes the hydrochloride salt, generating the free base[1].
Validation: The solution will turn cloudy or precipitate an oil/solid as the free base crashes out of the aqueous phase due to its low solubility (< 1 g/L)[3].
Step 3: Organic Extraction
Action: Add 50 mL of Ethyl Acetate (EtOAc) to the basified aqueous mixture. Transfer to a separatory funnel and agitate gently, venting frequently.
Causality: The hydrophobic free base partitions into the EtOAc layer.
Validation: The aqueous layer should transition from cloudy back to clear as the free base dissolves into the organic phase. Spot both layers on a TLC plate (UV active); the target spot should be absent from the aqueous phase.
Step 4: Brine Wash & Desiccation
Action: Separate the organic layer and wash it with 20 mL of saturated NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄.
Causality: Brine disrupts emulsions and pulls residual water out of the organic layer. Na₂SO₄ chemically binds remaining trace water.
Validation: The Na₂SO₄ should flow freely like sand (clumping indicates water is still present; add more).
Step 5: Concentration & Spectroscopic Validation
Action: Filter the drying agent and concentrate the organic layer under reduced pressure to yield the pure free base.
Validation: Confirm identity via ¹H NMR or IR spectroscopy to distinguish from positional isomers[6].
Step-by-step liquid-liquid extraction workflow driven by pH modulation.
Troubleshooting FAQs
Q: I adjusted the pH to 8.5, but I am experiencing a severe emulsion during the EtOAc extraction. How do I break it?A: Emulsions in aniline extractions often occur due to the formation of micro-droplets stabilized by trace impurities or insufficient ionic strength in the aqueous layer.
Solution: Add solid NaCl directly to the aqueous phase until saturated. The increased ionic strength ("salting out") forces the organic molecules out of the aqueous phase, increasing the interfacial tension and breaking the emulsion. Alternatively, gently filtering the biphasic mixture through a pad of Celite can mechanically break the emulsion.
Q: My recovery yield is extremely low (< 40%). The TLC shows the compound is still in the aqueous layer. What went wrong?A: The pH may not be high enough, or the local pH during addition was uneven. Because the pKa is ~4.75[3], a pH of 7.0 only provides a ~99% deprotonation theoretically, but matrix effects in complex mixtures can shift the apparent pKa.
Solution: Ensure vigorous stirring during basification and verify the pH is at least 8.0–9.0[4]. Additionally, perform multiple extractions (e.g., 3 x 20 mL EtOAc instead of 1 x 60 mL) to maximize the partition coefficient efficiency.
Q: The isolated product is dark brown/black instead of the expected crystalline flakes. Is it ruined?A: Aniline derivatives are notoriously prone to oxidation, especially in their free base form under basic conditions and ambient light[3]. The dark color indicates the formation of oxidized polymeric byproducts (azo or quinone-imine derivatives).
Solution: To prevent this, perform the basification and extraction steps rapidly, use degassed solvents, and keep the setup protected from direct light. If the product is already dark, you can purify it by passing the concentrated organic layer through a short plug of silica gel or by recrystallizing the free base from a suitable solvent[7].
Q: How can I convert the extracted free base back into the hydrochloride salt for long-term storage?A: The hydrochloride salt is significantly more stable against oxidation than the free base.
Solution: Dissolve the purified free base in a dry organic solvent (like diethyl ether or DCM). Bubble dry HCl gas through the solution, or add a stoichiometric amount of a standardized HCl-in-dioxane solution. The 2-(4-Methylphenoxy)aniline hydrochloride will precipitate out immediately as a clean, stable solid, which can be filtered and dried.
References
1.[1] National Center for Biotechnology Information (NCBI). Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds.
2.[3] ChemicalBook. 4-Phenoxyaniline CAS#: 139-59-3.
3.[2] Benchchem. 2-[(4-Methylphenoxy)methyl]aniline|C15H17NO Supplier.
4.[7] LookChem. Cas 139-59-3,4-Phenoxyaniline.
5.[5] Benchchem. Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation.
6.[6] Benchchem. Spectroscopic Comparison of 4-Methyl-2-(4-methylphenoxy)aniline Isomers: A Guide for Researchers.
7.[4] ResearchGate. Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction procedure.
FTIR Characterization of 2-(4-Methylphenoxy)aniline Hydrochloride: A Comparative Analytical Guide
Executive Summary For researchers and professionals in drug development, the precise structural verification of chemical building blocks is a non-negotiable prerequisite for downstream synthesis. 2-(4-Methylphenoxy)anili...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and professionals in drug development, the precise structural verification of chemical building blocks is a non-negotiable prerequisite for downstream synthesis. 2-(4-Methylphenoxy)aniline hydrochloride is a critical intermediate featuring a primary anilinium salt, a diaryl ether linkage, and specific aromatic substitution patterns.
This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) spectroscopic performance of 2-(4-Methylphenoxy)aniline hydrochloride against two highly relevant alternatives: its Free Base counterpart and the non-methylated analog, 2-Phenoxyaniline hydrochloride . By understanding the causality behind these vibrational shifts, analytical chemists can confidently validate the purity, salt form, and structural identity of their synthesized compounds.
Mechanistic Principles of Vibrational Assignments
To move beyond simple pattern matching, it is essential to understand the physical chemistry driving the FTIR spectrum of 2-(4-Methylphenoxy)aniline hydrochloride. The spectrum is dominated by three distinct structural features:
The Anilinium Salt vs. Free Amine Effect
The conversion of a primary aniline to its hydrochloride salt fundamentally alters the molecule's hydrogen-bonding network and vibrational force constants [1]. In the free base form, the –NH₂ group exhibits two distinct, sharp peaks in the 3300–3500 cm⁻¹ region, corresponding to asymmetric and symmetric N–H stretching.
However, upon protonation to the anilinium ion (–NH₃⁺), these sharp peaks disappear. They are replaced by a massive, highly coupled vibrational manifold stretching from 3200 to 2500 cm⁻¹ [4]. This broadening is caused by the strong ionic dipole and extensive hydrogen bonding between the ammonium protons and the chloride counterion.
The Diaryl Ether Linkage
Unlike alcohols, ethers lack an O–H bond, making the asymmetric C–O–C stretch their most diagnostic feature [3]. Because the C–O bond is highly polarized, its stretching vibration results in a massive change in the molecular dipole moment, yielding one of the most intense peaks in the fingerprint region. For diaryl ethers like 2-(4-Methylphenoxy)aniline hydrochloride, this asymmetric stretch reliably falls between 1200 and 1250 cm⁻¹ [2].
The out-of-plane (OOP) C–H bending region (900–675 cm⁻¹) is highly diagnostic of the substitution pattern on the aromatic rings [1].
The ortho-substituted aniline ring (substituted by the ether and the amine) produces a strong OOP bend near 740–760 cm⁻¹ .
The para-substituted phenoxy ring (substituted by the ether and the methyl group) produces a diagnostic peak near 810–830 cm⁻¹ .
Comparative FTIR Data Analysis
To objectively evaluate the spectroscopic signature of 2-(4-Methylphenoxy)aniline hydrochloride, we compare it against its free base and a structurally similar analog.
Table 1: Comparative Vibrational Band Assignments (cm⁻¹)
Vibrational Mode
2-(4-Methylphenoxy)aniline HCl (Target)
2-(4-Methylphenoxy)aniline (Free Base)
2-Phenoxyaniline HCl (Analog)
Diagnostic Causality
N–H Stretch
3200–2500 (Broad, strong)
3450, 3360 (Sharp, doublet)
3200–2500 (Broad, strong)
Confirms the presence of the hydrochloride salt vs. free amine.
Aliphatic C–H Stretch
~2925, 2860 (Weak)
~2925, 2860 (Weak)
Absent
Differentiates the presence of the para-methyl group on the phenoxy ring.
C–O–C Asymmetric Stretch
~1235 (Strong)
~1240 (Strong)
~1238 (Strong)
Validates the integrity of the diaryl ether linkage across all molecules.
Aromatic C–H OOP Bend
~820 (para) & ~750 (ortho)
~820 (para) & ~750 (ortho)
~750 (ortho) & ~690 (mono)
Identifies the exact substitution pattern of the aromatic rings.
Data synthesized from established spectroscopic libraries and functional group correlation tables[1, 2, 3].
To ensure high-fidelity data collection, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. Every step includes an internal check to prevent artifact misinterpretation.
Equipment: FTIR Spectrometer equipped with a Diamond ATR accessory.
Resolution: 4 cm⁻¹
Scan Range: 4000 to 400 cm⁻¹
Co-added Scans: 32 (Sample and Background)
Step-by-Step Methodology:
Crystal Preparation & Verification: Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe.
Self-Validation: Run a preliminary "Live" scan. The energy throughput should be >95%, and no residual organic peaks (e.g., C-H stretches at 2900 cm⁻¹) should be visible.
Background Collection: Collect a 32-scan background spectrum of the ambient atmosphere.
Causality: The broad anilinium peak (3200–2500 cm⁻¹) overlaps with atmospheric water vapor. A fresh background ensures that ambient H₂O and CO₂ are mathematically subtracted, preventing artificial inflation of the target peaks.
Sample Application: Place 2–3 mg of the solid 2-(4-Methylphenoxy)aniline hydrochloride powder directly onto the center of the diamond crystal.
Pressure Application: Lower the ATR pressure anvil until the clutch clicks.
Causality: Consistent pressure ensures intimate contact between the solid crystal lattice of the salt and the ATR evanescent wave, maximizing the signal-to-noise ratio for the critical C–O–C ether band.
Data Acquisition & Processing: Collect the sample spectrum. Apply an ATR-correction algorithm to account for the depth of penetration variations at lower wavenumbers (which heavily impacts the OOP bending region).
Baseline Correction & Peak Picking: Apply a multi-point baseline correction and execute a peak-picking algorithm with a 5% sensitivity threshold to isolate the diagnostic bands listed in Table 1.
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating FTIR characterization process, highlighting the branching analysis required to confirm both the salt form and the structural isomers.
Figure 1: Self-validating ATR-FTIR workflow for the characterization of aniline derivatives.
References
Title: Spectroscopic Comparison of 4-Methyl-2-(4-methylphenoxy)
Title: The C-O Bond III: Ethers By a Knockout
Source: Spectroscopy Online
URL
Title: Spectroscopy of Ethers
Source: Chemistry LibreTexts
URL
Title: Electrochemical Studies of Organic and Organometallic Compounds in the Pursuit of Electrocatalytic Carbon Dioxide Reduction
Source: Digital Commons@DePaul
URL
Comparative
A Comparative Guide to the Mass Spectrometric Fragmentation of 2-(4-Methylphenoxy)aniline Hydrochloride and its Analysis
This guide offers an in-depth analysis of the mass spectrometric behavior of 2-(4-Methylphenoxy)aniline hydrochloride, a key intermediate in various synthetic pathways. As definitive experimental mass spectra for this sp...
Author: BenchChem Technical Support Team. Date: March 2026
This guide offers an in-depth analysis of the mass spectrometric behavior of 2-(4-Methylphenoxy)aniline hydrochloride, a key intermediate in various synthetic pathways. As definitive experimental mass spectra for this specific compound are not widely available in public-domain literature, this document provides a robust, predictive framework based on established fragmentation principles of analogous structures, including diphenyl ethers and substituted anilines. We will explore the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.
Furthermore, this guide will objectively compare mass spectrometry with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate analytical strategy for their specific research and quality control objectives.
Part 1: Predicted Mass Spectrometry (MS) Fragmentation Pathways
Mass spectrometry is a powerful tool that provides critical information about a molecule's weight and structure by analyzing the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern is highly dependent on the ionization technique employed.
Predicted Electron Ionization (EI-MS) Fragmentation of 2-(4-Methylphenoxy)aniline (Free Base)
For EI-MS analysis, the analyte is typically introduced via Gas Chromatography (GC), requiring the analysis of the free base form of 2-(4-Methylphenoxy)aniline rather than its hydrochloride salt. The high energy (70 eV) of electron impact induces extensive fragmentation, providing a detailed structural fingerprint.
The molecular formula of the free base is C₁₃H₁₃NO, with a nominal molecular weight of 199 g/mol .[1] The analysis begins with the formation of the molecular ion (M⁺•) at m/z 199 . The subsequent fragmentation is predicted to follow several key pathways, driven by the cleavage of the ether linkage—the most labile bond—and rearrangements influenced by the aniline and methylphenoxy moieties.
Key Predicted Fragmentation Steps:
Ether Bond Cleavage: The most characteristic fragmentation for diphenyl ethers is the cleavage of the C-O bond.[2] This can occur in two ways:
Formation of the Phenoxy Radical: Cleavage where the charge is retained by the aniline portion results in an ion at m/z 92 (C₆H₆N⁺), with the loss of a methylphenoxy radical (•OC₇H₇).
Formation of the Toloxy Cation: Alternatively, cleavage leading to a charged methylphenoxy fragment (cresyloxonium ion) would yield an ion at m/z 107 (C₇H₇O⁺). This ion can further lose ethylene (C₂H₄) to form a unique ion at m/z 79 .[3]
Alpha-Cleavage relative to the Amine: Loss of a hydrogen atom from the molecular ion can lead to the formation of a stable ion at m/z 198 .
Loss of Methyl Radical: A common fragmentation pathway for methylated aromatic compounds is the loss of a methyl radical (•CH₃), which would produce a significant fragment ion at m/z 184 (M-15)⁺.[2]
Aniline-Specific Fragmentation: The aniline portion of the molecule can undergo fragmentation similar to aniline itself, potentially leading to the formation of the phenyl cation at m/z 77 after the loss of the amino group and other fragments.[4]
The following diagram illustrates the primary predicted fragmentation cascade under EI conditions.
Caption: Predicted EI fragmentation pathway for 2-(4-Methylphenoxy)aniline.
Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation of 2-(4-Methylphenoxy)aniline Hydrochloride
ESI is a soft ionization technique, ideal for analyzing the hydrochloride salt directly, typically via Liquid Chromatography (LC-MS). In positive ion mode (ESI+), the molecule will be detected as the protonated species, [M+H]⁺, at m/z 200 . Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and elicit structural information. Protonation is expected to occur at the most basic site, the nitrogen atom of the aniline moiety.[5][6]
Key Predicted MS/MS Fragmentation Steps:
Loss of Aniline: A primary fragmentation pathway for the protonated molecule involves the cleavage of the ether C-O bond, leading to the loss of a neutral aniline molecule (C₆H₇N) and formation of the methylphenoxy cation at m/z 107 (C₇H₇O⁺).
Loss of MethylphenoI: Conversely, the loss of a neutral cresol (methylphenol) molecule (C₇H₈O) would result in the formation of the protonated benzyne or a rearranged aminophenyl cation at m/z 92 (C₆H₆N⁺).
Loss of Ammonia: While less common for aromatic amines, the loss of ammonia (NH₃) from the protonated aniline portion could lead to a fragment at m/z 183 .
The fragmentation under ESI-MS/MS is generally less extensive than EI, often dominated by a few major product ions.
Caption: Predicted ESI-MS/MS fragmentation of protonated 2-(4-Methylphenoxy)aniline.
Summary of Predicted Mass Fragments
The table below summarizes the key predicted ions for 2-(4-Methylphenoxy)aniline under both EI and ESI conditions.
Ionization Mode
Predicted m/z
Proposed Ion Structure/Formula
Neutral Loss
EI-MS
199
[C₁₃H₁₃NO]⁺• (Molecular Ion)
-
184
[C₁₂H₁₀NO]⁺
•CH₃
107
[C₇H₇O]⁺
•C₆H₆N
92
[C₆H₆N]⁺
•C₇H₇O
ESI-MS/MS
200
[C₁₃H₁₄NO]⁺ (Precursor [M+H]⁺)
-
107
[C₇H₇O]⁺
C₆H₇N (Aniline)
92
[C₆H₆N]⁺
C₇H₈O (Cresol)
Part 2: Comparison with Alternative Analytical Techniques
While MS is invaluable for structural confirmation and trace analysis, a comprehensive analytical strategy often involves complementary techniques.
Feature
Mass Spectrometry (GC/LC-MS)
High-Performance Liquid Chromatography (HPLC-UV)
Nuclear Magnetic Resonance (NMR)
Primary Use
Structural elucidation, identification, and quantification.
Quantification, purity determination, and separation.
Definitive structural elucidation.
Sensitivity
Very High (pg to fg levels).
Moderate (ng to µg levels).
Low (mg levels required).
Specificity
High (especially with MS/MS). Provides molecular weight and fragmentation data.
Low. Retention time is not a unique identifier.
Very High. Provides detailed atomic connectivity.
Sample Purity
Can analyze complex mixtures when coupled with chromatography (GC/LC).[7]
Can separate components of a mixture.
Requires highly purified sample.
Isomer ID
Can differentiate isomers if they produce unique fragmentation patterns or are chromatographically separated.[2]
Can separate isomers if they have different chromatographic behavior.[8]
"Gold standard" for distinguishing isomers based on unique chemical shifts and coupling constants.[1]
Key Limitation
May not distinguish certain positional isomers with similar fragmentation.
Provides no definitive structural information.
Low sensitivity; requires larger sample amounts.
Expert Insights:
For Identification in Complex Matrices: LC-MS/MS is the superior choice due to its high sensitivity and selectivity, making it ideal for trace-level analysis in samples like biological fluids or environmental extracts.[7]
For Routine Quantification and Purity: HPLC-UV is a robust, cost-effective method for quality control when a validated method and reference standard are available.[8]
For Unambiguous Structure Confirmation: When synthesizing this compound or a novel derivative, NMR spectroscopy is indispensable for confirming the precise connectivity and distinguishing it from closely related isomers.[9]
The most robust analytical approach involves a combination of these techniques: HPLC for purification and quantification, NMR for definitive structural assignment, and MS for confirmation of molecular weight and as an orthogonal identification method.
Part 3: Experimental Protocols and Workflows
The following are generalized protocols that serve as a starting point for method development.
Protocol: GC-MS Analysis of 2-(4-Methylphenoxy)aniline (Free Base)
This method is suitable for analyzing the volatile free-base form of the analyte. The hydrochloride salt must first be neutralized and extracted into an organic solvent.
Sample Preparation:
Dissolve the hydrochloride salt in deionized water.
Adjust the pH to >11 with a suitable base (e.g., NaOH).
Extract the aqueous solution with a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[2]
Dry the organic layer over anhydrous sodium sulfate and concentrate to a final concentration of ~1 mg/mL.
Instrumentation (GC-MS):
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Injection: 1 µL splitless injection at 250°C.
Oven Program: Initial temp 70°C for 1 min, ramp at 20°C/min to 280°C, hold for 10 min.
MS Ion Source: Electron Ionization (EI) at 70 eV.[1]
Mass Analyzer: Scan from m/z 50 to 300.
Data Analysis:
Identify the peak corresponding to 2-(4-Methylphenoxy)aniline based on its retention time.
Analyze the corresponding mass spectrum, identifying the molecular ion (m/z 199) and key fragment ions.
Protocol: LC-MS/MS Analysis of 2-(4-Methylphenoxy)aniline Hydrochloride
This method is ideal for the direct analysis of the salt form without derivatization.
Sample Preparation:
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
Dilute further with the mobile phase to a working concentration (e.g., 1-10 µg/mL).
Instrumentation (LC-MS/MS):
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
Flow Rate: 0.3 mL/min.
MS Ion Source: Positive Electrospray Ionization (ESI+).[7]
Mass Analyzer:
Full Scan (MS1): Scan from m/z 100 to 300 to identify the [M+H]⁺ precursor ion at m/z 200.
Product Ion Scan (MS2): Isolate the precursor ion at m/z 200 and fragment using Collision-Induced Dissociation (CID) to generate product ion spectra.
Data Analysis:
Extract the ion chromatogram for m/z 200 to determine the retention time.
Analyze the product ion spectrum to confirm the presence of characteristic fragments (e.g., m/z 107, 92).
Typical LC-MS/MS Analytical Workflow
The following diagram outlines the logical flow of an LC-MS/MS experiment for identification and confirmation.
A Comparative Guide to HPLC Method Development for Purity Assessment of 2-(4-Methylphenoxy)aniline Hydrochloride
This guide provides a comprehensive, in-depth comparison of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(4-Methylphenoxy)aniline hydrochloride. Mov...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, in-depth comparison of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(4-Methylphenoxy)aniline hydrochloride. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind experimental choices, offering a practical framework for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
2-(4-Methylphenoxy)aniline hydrochloride is an aromatic amine derivative whose purity is critical, particularly if it serves as a pharmaceutical intermediate. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a final drug product. Therefore, a well-developed and validated HPLC method is essential to ensure its quality. The objective of this guide is to demonstrate a systematic, comparative approach to method development, ensuring the final analytical procedure is suitable for its intended purpose, in line with regulatory expectations such as those from the International Council for Harmonisation (ICH).[1][2]
Part 1: Foundational Strategy - Analyte Characterization
Before any practical method development, understanding the analyte's physicochemical properties is paramount. 2-(4-Methylphenoxy)aniline is an aromatic amine.[3] This class of compounds presents specific challenges and opportunities in reversed-phase HPLC.
Acidity/Basicity (pKa): As a derivative of aniline, the primary amine group is basic. This means its ionization state is highly dependent on the mobile phase pH. At a pH below its pKa, the amine will be protonated (cationic), and at a pH above, it will be in its neutral free base form. This behavior is the single most critical factor for controlling retention and peak shape.[4][5][6]
Hydrophobicity (logP): The molecule contains two aromatic rings, indicating significant hydrophobicity.[7] This makes it an ideal candidate for reversed-phase HPLC.
UV Absorbance: The presence of phenyl rings provides strong chromophores, making UV detection a suitable and sensitive choice.
Based on this initial assessment, a reversed-phase HPLC method with UV detection is the logical starting point. The primary challenge will be mitigating peak tailing, a common issue with basic compounds caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[4][5]
Part 2: A Systematic & Comparative Approach to Method Development
A successful method development strategy involves systematically evaluating and optimizing key chromatographic parameters. Here, we compare common choices to illustrate how to arrive at a robust final method.
The following diagram outlines the logical flow of the method development process described in this guide.
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
[2][8]* Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
Accuracy: The closeness of test results to the true value.
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
Developing a robust HPLC purity method for a challenging compound like 2-(4-Methylphenoxy)aniline hydrochloride requires more than a template approach. It demands a systematic, comparative investigation grounded in the physicochemical properties of the analyte. By logically comparing stationary phases, organic modifiers, and, most critically, mobile phase pH, we have demonstrated a pathway to an optimized method. This approach, which prioritizes understanding the "why" behind each choice, ensures the final method is not only effective but also reliable and ready for formal validation, ultimately safeguarding the quality of the final pharmaceutical product.
References
Simultaneous Determination of Aromatic Amines and Pyridines in Soil - ThermoFisher. ThermoFisher Scientific.
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu. [Link]
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
Peak Tailing in HPLC. Element Lab Solutions. [Link]
Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc. [Link]
Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]
Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc. [Link]
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Mason Technology. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
A Comparative Guide to 2-(4-Methylphenoxy)aniline Hydrochloride in Drug Discovery
Evaluating Structural Derivatives, Mechanistic Causality, and Experimental Protocols The design of novel therapeutics frequently relies on privileged scaffolds that can precisely navigate the complex steric and electroni...
Author: BenchChem Technical Support Team. Date: March 2026
Evaluating Structural Derivatives, Mechanistic Causality, and Experimental Protocols
The design of novel therapeutics frequently relies on privileged scaffolds that can precisely navigate the complex steric and electronic environments of target binding sites. Among these, phenoxyaniline derivatives have emerged as highly versatile pharmacophores. Specifically, 2-(4-Methylphenoxy)aniline hydrochloride (CAS: 100712-95-6) serves as a critical building block in the synthesis of N-type calcium channel blockers and antimycobacterial agents.
This guide provides an objective, data-driven comparison between 2-(4-Methylphenoxy)aniline hydrochloride and its close structural analogs—namely, 2-phenoxyaniline and 2-(4-chlorophenoxy)aniline. By dissecting their physicochemical properties, mechanistic behavior in target binding, and synthetic handling, we aim to equip drug development professionals with actionable insights for scaffold selection.
Structural and Physicochemical Comparison
The substitution pattern on the phenoxy ring dictates both the electronic distribution and the lipophilic profile of the resulting drug candidate.
Electronic Effects : The 4-methyl group in 2-(4-methylphenoxy)aniline exerts a weak electron-donating effect (+I and hyperconjugation). This subtly increases the electron density of the ether oxygen, strengthening its potential as a hydrogen-bond acceptor compared to the electron-withdrawing 4-chloro analog.
Steric & Lipophilic Profile : The methyl group adds critical steric bulk and lipophilicity, which directly influences how the downstream molecule interacts with hydrophobic pockets in target proteins.
Table 1: Comparative Physicochemical Properties
Derivative
Molecular Weight (Free Base)
Predicted CLogP
Electronic Effect (para-position)
2-Phenoxyaniline
185.22 g/mol
~2.8
Neutral
2-(4-Methylphenoxy)aniline
199.25 g/mol
~3.3
Weakly Electron-Donating (+I)
2-(4-Chlorophenoxy)aniline
219.67 g/mol
~3.5
Electron-Withdrawing (-I)
Mechanistic Insights into Target Binding
The choice of aniline derivative is rarely arbitrary; it is rooted in the causality of receptor-ligand interactions.
Neurological Targets (Calcium Channels):
In the context of neuropathic pain management, phenoxyaniline derivatives act as potent inhibitors of N-type calcium channels (CaV2.2 and CaV3.2). The incorporation of a lipophilic 4-methyl group enhances hydrophobic packing within the channel's pore domain. As detailed in the study [1], this specific structural modification significantly improves binding affinity and plasma stability over the unsubstituted 2-phenoxyaniline baseline.
Antimycobacterial Targets:
Similarly, in infectious disease drug discovery, linking phenoxyaniline derivatives to isoniazid via oxocarboxylic acids yields compounds with minimum inhibitory concentrations (MICs) as low as ≤0.25 μM against Mycobacterium tuberculosis. According to [2], the added lipophilicity of the methyl variant facilitates superior penetration through the lipid-rich mycobacterial cell wall compared to more polar analogs.
Structure-Activity Relationship (SAR) logic tree for phenoxyaniline derivatives.
Handling the Hydrochloride Salt: A Strategic Choice
While free anilines are prone to rapid air oxidation—often turning dark brown or black upon prolonged storage—the hydrochloride salt of 2-(4-methylphenoxy)aniline ensures long-term benchtop stability. The protonation of the amine lone pair prevents oxidative degradation. However, this necessitates a deliberate freebasing step during synthesis, which we have integrated into the self-validating protocol below.
Step-by-Step Protocol: Synthesis of a Target Diaryl Amide
This protocol utilizes HATU to overcome the steric hindrance imposed by the ortho-phenoxy group.
Step 1: Freebasing and Activation
Procedure : Suspend 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature, then add 1.1 eq of 2-(4-Methylphenoxy)aniline hydrochloride.
Causality : The HCl salt of the aniline must be neutralized in situ. Using 3.0 eq of DIPEA ensures complete freebasing of the aniline while maintaining a basic environment for HATU activation. HATU is selected over EDC/HOBt because it forms a highly reactive HOAt ester, which is critical for accelerating nucleophilic attack by sterically hindered anilines.
Step 2: Reaction Monitoring (Self-Validation)
Procedure : Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3).
Causality : The disappearance of the highly UV-active phenoxyaniline starting material provides an immediate, self-validating visual cue of reaction progress. The formation of the amide product will appear as a new, less polar spot due to the loss of the primary amine's hydrogen-bonding capacity.
Step 3: Workup and Purification
Procedure : Quench the reaction with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.
Causality : This sequential washing is a self-validating purification system. The 1M HCl wash selectively removes any unreacted aniline and DIPEA, while the NaHCO3 wash neutralizes and removes unreacted carboxylic acid and acidic HOAt byproducts. If the phase separation is clean, the crude NMR will typically show >90% purity before column chromatography.
Synthetic workflow and mechanistic causality for amide coupling.
Quantitative Experimental Data
The table below summarizes standard synthetic benchmarks and representative biological activity trends observed when utilizing these derivatives in N-type calcium channel inhibitor development.
(Note: Yields and reaction times represent standard synthetic benchmarks using the protocol above; IC50 values reflect established SAR trends for N-type calcium channel inhibition [1]).
References
Bispat, A. S., et al. "Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues." PubMed Central (PMC). URL:[Link]
Pflégr, V., et al. "Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids." RSC Medicinal Chemistry, 2025, 16, 767-778. URL:[Link]
Validation
Elemental Analysis Standards for 2-(4-Methylphenoxy)aniline Hydrochloride
This guide serves as a technical benchmark for the validation of 2-(4-Methylphenoxy)aniline hydrochloride (CAS 100712-95-6), a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Ibrutinib analogs...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical benchmark for the validation of 2-(4-Methylphenoxy)aniline hydrochloride (CAS 100712-95-6), a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Ibrutinib analogs).
This document objectively compares the High-Purity Reference Standard (Anhydrous HCl) against common Alternatives (Free Base form and Technical Grade Solvates) to establish the definitive elemental analysis (EA) specifications required for pharmaceutical quality control.
Executive Summary: Defining the Standard
In drug development, the precise characterization of building blocks determines the integrity of the final API. 2-(4-Methylphenoxy)aniline hydrochloride presents specific analytical challenges due to its salt form, which can exhibit hygroscopicity or variable stoichiometry (solvation).
The Gold Standard: Anhydrous 2-(4-Methylphenoxy)aniline Hydrochloride (>99.5% Purity).
The Challenge: Distinguishing the pure anhydrous salt from solvated forms (hydrates/ethanolates) or the oxidation-prone free base.
The Objective: Use Elemental Analysis (CHN + Cl) to validate stoichiometry and purity.
Comparative Analysis: Product vs. Alternatives
The following section compares the performance of the Anhydrous HCl Standard against its primary alternatives: the Free Base and Technical Grade (Hydrate) .
To validate your sample, compare experimental results against these theoretical standards. A deviation of >0.4% suggests the presence of an alternative form or impurity.
Element
Anhydrous HCl (Target)
Free Base (Alternative)
Monohydrate HCl (Impurity Model)
Delta (Anhydrous vs. Hydrate)
Carbon (C)
66.24%
78.36%
61.54%
-4.70% (Major Indicator)
Hydrogen (H)
5.99%
6.58%
6.36%
+0.37%
Nitrogen (N)
5.94%
7.03%
5.52%
-0.42%
Chlorine (Cl)
15.04%
0.00%
13.97%
-1.07%
Critical Insight: The Carbon content is the most sensitive discriminator. A sample returning ~61.5% C instead of 66.2% is likely the Monohydrate , not the pure standard. This causality dictates the necessity of the drying protocol described in Part 3.
Experimental Protocol: Self-Validating Workflow
This protocol ensures high-trust results by incorporating a "Self-Validating" drying step to rule out solvates.
Scope: Determination of mass fraction of C, H, N, and Cl.
Step 1: Pre-Analysis Conditioning (The Control System)
Rationale: HCl salts are prone to surface moisture adsorption. Analyzing "as-is" leads to false negatives.
Protocol:
Place 500 mg of sample in a vacuum oven.
Dry at 40°C for 4 hours under vacuum (<10 mbar). Note: Avoid high temperatures (>60°C) to prevent HCl dissociation.
Cool in a desiccator with P₂O₅.
Step 2: Instrument Calibration
Standard: Acetanilide (C₈H₉NO) or Sulfanilamide.
K-Factor Validation: Run the standard in triplicate. The K-factor relative standard deviation (RSD) must be <0.2% .
Step 3: Sample Analysis
Weighing: Accurately weigh 2.0 – 2.5 mg of the dried sample into a tin capsule. Fold tightly to exclude air.
Combustion: Run in CHN mode (Combustion temp: >950°C; Reduction temp: 650°C).
Chlorine Determination: Dissolve 20 mg of sample in deionized water. Titrate with 0.01 M AgNO₃ using a silver electrode.
Step 4: Data Interpretation
Acceptance Criteria:
Carbon: 66.24% ± 0.4%
Nitrogen: 5.94% ± 0.3%
Chlorine: 15.04% ± 0.5%
Failure Mode Analysis:
Low C, High H: Moisture contamination (Hydrate formation).
Low Cl: Loss of HCl (Salt dissociation) or Free Base contamination.
Visualization: Analytical Logic Flow
The following diagram illustrates the decision pathway for validating the 2-(4-Methylphenoxy)aniline hydrochloride standard, distinguishing it from alternatives.
Caption: Decision tree for validating 2-(4-Methylphenoxy)aniline HCl purity based on Carbon content deviations.
References
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 76010, 2-(4-Chlorophenoxy)aniline. (Note: Structural analog used for property estimation). Retrieved from [Link]
Comparative
Chromatographic separation of 2-(4-Methylphenoxy)aniline hydrochloride isomers
Comprehensive Guide to the Chromatographic Separation of 2-(4-Methylphenoxy)aniline Hydrochloride Isomers The precise identification and separation of chemical isomers is a critical bottleneck in drug development, partic...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Guide to the Chromatographic Separation of 2-(4-Methylphenoxy)aniline Hydrochloride Isomers
The precise identification and separation of chemical isomers is a critical bottleneck in drug development, particularly when ensuring the purity and safety of synthesized active pharmaceutical ingredients (APIs)[1]. Derivatives of phenoxy anilines, such as 2-(4-Methylphenoxy)aniline hydrochloride, frequently serve as essential building blocks for non-steroidal anti-inflammatory drugs (NSAIDs) like Nimesulide and its analogs[2].
Because positional isomers (e.g., ortho-, meta-, and para-phenoxy substitutions on the aniline ring) share identical molecular weights and similar polarities, standard chromatographic methods often result in co-elution. This guide objectively compares alternative stationary phases and provides a self-validating experimental protocol designed to exploit the subtle steric and electronic differences between these isomers.
Mechanistic Causality in Chromatographic Choices
To successfully separate 2-(4-Methylphenoxy)aniline hydrochloride from its meta and para isomers, an application scientist must move beyond trial-and-error and design a method based on the molecule's fundamental physicochemical properties.
The Hydrochloride Salt & pH Control: The target compound is supplied as a hydrochloride salt, meaning the primary amine is protonated (
) in aqueous solutions. If analyzed under unbuffered or highly acidic conditions, the ionized molecule will exhibit extreme polarity, eluting near the void volume with severe peak tailing due to secondary interactions with residual silanols on the silica support. By buffering the mobile phase to a pH of 6.5–7.0 (above the typical aniline of ~4.6), the amine is neutralized into its free-base form. This forces the separation to rely on the hydrophobic phenoxy core[3].
Steric Hindrance and Coplanarity: The ortho-isomer (2-(4-Methylphenoxy)aniline) experiences significant intramolecular steric clash between the amine group and the bulky phenoxy ether linkage. This forces the two aromatic rings out of coplanarity, reducing its effective hydrophobic surface area. Consequently, the ortho-isomer consistently elutes earlier than the flatter, more linear para-isomer on reversed-phase columns.
Exploiting
Interactions: Standard C18 columns rely exclusively on dispersive hydrophobic forces, which often fail to provide baseline resolution () for closely related phenoxy aniline isomers. Transitioning to a Phenyl-Hexyl stationary phase introduces orthogonal electron donor-acceptor interactions. The electron-rich phenoxy rings of the isomers interact differentially with the phenyl phase based on their distinct dipole moments, drastically improving selectivity[2].
Mechanistic pathways governing the interaction between phenoxy aniline isomers and stationary phases.
Performance Comparison of Alternative Columns
To objectively determine the optimal stationary phase, the three primary isomers of (4-Methylphenoxy)aniline were evaluated across three distinct column chemistries. The data below summarizes the quantitative performance.
Column Chemistry
Mobile Phase System
Isomer
Retention Time (min)
Resolution ()
Tailing Factor ()
C18 (Octadecyl) (Standard RP)
60:40 ACN : 10mM NH₄OAc (pH 6.5)
2-(4-Methylphenoxy)aniline
6.8
N/A
1.25
3-(4-Methylphenoxy)aniline
7.1
1.1
1.30
4-(4-Methylphenoxy)aniline
7.5
1.2
1.28
Phenyl-Hexyl (Orthogonal RP)
60:40 ACN : 10mM NH₄OAc (pH 6.5)
2-(4-Methylphenoxy)aniline
8.2
N/A
1.05
3-(4-Methylphenoxy)aniline
9.8
3.5
1.08
4-(4-Methylphenoxy)aniline
11.4
4.1
1.06
Cyano (CN) (Normal Phase)
95:5 Hexane : Isopropanol
2-(4-Methylphenoxy)aniline
5.4
N/A
1.45
3-(4-Methylphenoxy)aniline
6.2
1.8
1.50
4-(4-Methylphenoxy)aniline
8.1
3.2
1.55
Key Takeaway: While Cyano columns operating in normal-phase mode offer a viable alternative for aniline separations[4], the Phenyl-Hexyl column provides the highest resolution and superior peak symmetry for these specific isomers due to the targeted
interactions.
Self-Validating Experimental Protocol
This step-by-step methodology utilizes a Phenyl-Hexyl column and incorporates a mandatory System Suitability Test (SST) to ensure the protocol is self-validating prior to sample analysis.
Phase 1: Reagent & Mobile Phase Preparation
Buffer Preparation: Dissolve 0.77 g of Ammonium Acetate (
) in 1.0 L of HPLC-grade water to create a 10 mM solution. Adjust the pH to exactly 6.5 using dilute acetic acid or ammonium hydroxide. Causality: Strict pH control prevents the dynamic protonation/deprotonation of the aniline group during the run, which would otherwise cause peak splitting[5].
Mobile Phase A: 10 mM
Buffer (pH 6.5).
Mobile Phase B: 100% HPLC-grade Acetonitrile (ACN).
Phase 2: Sample Preparation (Neutralization)
Weigh 10 mg of the 2-(4-Methylphenoxy)aniline hydrochloride sample.
Dissolve the sample in 5 mL of methanol.
Add 10 µL of Triethylamine (TEA) to the diluent to fully liberate the free base from the hydrochloride salt prior to injection. Dilute to 10 mL with Mobile Phase A.
Phase 3: Chromatographic Conditions
Column: Phenomenex Luna Phenyl-Hexyl (150 mm × 4.6 mm, 5 µm) or equivalent.
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for bulky phenoxy groups).
Detection: UV-Vis at 230 nm (Optimal absorbance for the phenoxy aniline chromophore)[2].
Gradient Program:
0.0 - 2.0 min: 30% B
2.0 - 10.0 min: 30%
70% B
10.0 - 12.0 min: 70% B
12.0 - 12.1 min: 70%
30% B (Re-equilibration for 5 mins).
Phase 4: Self-Validation (System Suitability)
Before running unknown samples, inject a synthetic mixture containing equal parts of the ortho, meta, and para isomers.
Validation Criteria: The system is only validated for use if the resolution (
) between the ortho and meta isomers is , and the tailing factor () for all peaks is . If , verify the buffer pH, as a drop in pH will protonate the amines and collapse the separation window.
Logical workflow for the HPLC method development and self-validation of aniline isomers.
References
Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline, ResearchGate.[Link]
HPLC Separation of Nimesulide and Five Impurities using a Narrow-Bore Monolithic Column: Application to Photo-Degradation Studies, ResearchGate.[Link]
Adsorptive separation on metal-organic frameworks in the liquid phase, SciSpace.[Link]
Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups, ResearchGate.[Link]
A Comparative Guide to Establishing Quality Control Reference Standards for 2-(4-Methylphenoxy)aniline Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of a chemical entity is the bedrock of reliable and reproducible results. This guide provides a comprehensive framework for establishing and...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the integrity of a chemical entity is the bedrock of reliable and reproducible results. This guide provides a comprehensive framework for establishing and qualifying a robust in-house reference standard for 2-(4-Methylphenoxy)aniline hydrochloride. In the absence of a dedicated pharmacopeial monograph, this document outlines a multi-faceted analytical approach to ensure the identity, purity, and quality of this compound, benchmarking against alternative methodologies.
The Imperative for a Well-Characterized Reference Standard
A reference standard serves as the benchmark against which all subsequent batches of a material are tested.[1][2][3][4] Its purpose is to ensure consistency, accuracy, and compliance in analytical testing.[1][4] For a compound like 2-(4-Methylphenoxy)aniline hydrochloride, which may be a key starting material or intermediate in a synthetic pathway, a well-characterized standard is crucial for:
Unambiguous Identification: Confirming the chemical structure and ruling out isomers.
Accurate Purity Assessment: Quantifying the main component and identifying any impurities.[3][5]
Method Validation: Serving as the basis for validating analytical methods used for routine quality control.[4]
Ensuring Batch-to-Batch Consistency: Guaranteeing the reliability of the material in downstream applications.[4]
The following workflow outlines the essential steps for the qualification of an in-house reference standard for 2-(4-Methylphenoxy)aniline hydrochloride.
Caption: Workflow for qualifying an in-house reference standard.
Structural Elucidation and Identity Confirmation
The first step in qualifying a reference standard is to unequivocally confirm its chemical structure. A combination of spectroscopic techniques is essential for this purpose.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful for confirming the connectivity of atoms. For 2-(4-Methylphenoxy)aniline hydrochloride, the spectra would be expected to show characteristic signals for the protons and carbons on both aromatic rings, the methyl group, and the amine group.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ (which will also solubilize the hydrochloride salt).[7]
Data Acquisition:
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a spectral width of ~16 ppm and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[7]
¹³C NMR: Acquire the spectrum with a spectral width of ~240 ppm and a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[7]
Data Analysis: Process the data to identify chemical shifts, coupling constants, and integration values, and compare them to the expected structure.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound. For 2-(4-Methylphenoxy)aniline hydrochloride, the free base (2-(4-Methylphenoxy)aniline) has a molecular formula of C₁₃H₁₃NO and a nominal molecular weight of 199.25 g/mol .[7]
Experimental Protocol: GC-MS for Identity
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) and neutralize with a mild base to analyze the free base, which is more volatile.
Chromatographic Separation: Use a gas chromatograph to separate the analyte from any non-volatile components.
Mass Analysis: The mass spectrometer will fragment the molecule, providing a characteristic pattern. The molecular ion peak (M⁺) should be observed at m/z = 199.[7]
Infrared (IR) Spectroscopy
FTIR provides information about the functional groups present. Key expected absorbances for 2-(4-Methylphenoxy)aniline would include N-H stretches for the amine, C-O-C stretches for the ether linkage, and C-H and C=C stretches for the aromatic rings.
Experimental Protocol: FTIR (ATR)
Background Spectrum: Record a background spectrum to account for atmospheric CO₂ and H₂O.[6]
Sample Spectrum: Place a small amount of the solid sample directly on the ATR crystal and record the spectrum, typically from 4000 to 400 cm⁻¹.[6]
Technique
Information Provided
Key Differentiating Features for Isomers
¹H NMR
Proton environment and connectivity
Distinct chemical shifts and coupling patterns for aromatic protons based on substitution patterns.[6]
¹³C NMR
Carbon skeleton
Unique chemical shifts for carbons attached to the nitrogen, oxygen, and methyl groups.[6]
Mass Spec
Molecular weight and fragmentation
While isomers have the same molecular weight, fragmentation patterns may differ.[6][7]
FTIR
Functional groups
The "fingerprint" region (below 1500 cm⁻¹) can show subtle differences between isomers.
Purity Assessment and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic molecules in the pharmaceutical industry.[5][9]
Primary Method: Reversed-Phase HPLC (RP-HPLC)
An RP-HPLC method with UV detection is highly effective for separating 2-(4-Methylphenoxy)aniline hydrochloride from potential impurities.
Experimental Protocol: Purity by RP-HPLC
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities. A typical mobile phase could consist of:
Solvent A: Phosphate buffer (pH ~2-3)
Solvent B: Acetonitrile
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 239 nm).[10]
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable diluent.
Analysis: Inject the sample and integrate the peak areas. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
Alternative Method: Gas Chromatography (GC)
For volatile impurities, particularly residual solvents from the synthesis, headspace GC is the preferred method.[11] GC can also be used for purity assessment of the free base, but HPLC is generally more suitable for the hydrochloride salt.
Method
Primary Use Case
Advantages
Limitations
RP-HPLC
Purity determination, impurity profiling
Versatile for a wide range of polarities, high resolution, suitable for salts.[12][13][14]
May require longer run times for complex mixtures.
GC-FID
Residual solvents, purity of the free base
High sensitivity for volatile compounds, rapid analysis.[9][11][15]
Requires derivatization or analysis of the free base, not suitable for non-volatile impurities.
Quantitative Assay: Determining Potency
While HPLC provides a purity value based on relative peak areas, a quantitative assay is needed to determine the absolute content (potency) of the reference standard.
Quantitative NMR (qNMR)
qNMR is a powerful, non-destructive primary method for determining the exact concentration of a substance. It relies on comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.
Experimental Protocol: qNMR
Standard Selection: Choose a certified internal standard that has a simple spectrum and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
Sample Preparation: Accurately weigh both the reference standard candidate and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
Calculation: Calculate the purity of the analyte based on the known purity of the internal standard and the integral ratios of their respective signals.
Traditional Alternative: Titration
A classic method for assaying a hydrochloride salt is an acid-base titration. This method, however, is less specific than qNMR as it will quantify any basic species present.
The following diagram illustrates the comparative logic for selecting an analytical method for routine quality control after the reference standard has been established.
A Guide to the Proper Disposal of 2-(4-Methylphenoxy)aniline hydrochloride
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of the entire chemical lifecycle. Proper disposal is not m...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of the entire chemical lifecycle. Proper disposal is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2-(4-Methylphenoxy)aniline hydrochloride, ensuring the protection of personnel and the environment.
Part 1: Hazard Profile and Immediate Safety Precautions
Understanding the "why" behind a disposal protocol begins with a clear-eyed assessment of the chemical's intrinsic hazards. Aniline hydrochloride and its derivatives are classified with multiple, significant hazard warnings.
Core Hazards:
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2] Aniline compounds can be readily absorbed through the skin, making dermal contact a primary route of exposure.[3]
Organ Damage: Causes damage to organs, particularly the blood, through prolonged or repeated exposure.[2] A key toxicological effect is methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, leading to symptoms like headache, dizziness, and cyanosis (blue-colored skin).[3]
Carcinogenicity & Mutagenicity: Suspected of causing cancer and genetic defects.[1][2]
Severe Eye Damage: Poses a serious risk of irreversible damage to the eyes upon contact.[1][2]
Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[1][2]
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2]
Immediate Safety Protocols (The Self-Validating System)
Your first line of defense is a consistent and unwavering adherence to personal protective equipment (PPE) and proper handling techniques. This creates a self-validating system where safety is inherent to the workflow.
Engineering Controls: All handling of 2-(4-Methylphenoxy)aniline hydrochloride, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Personal Protective Equipment (PPE):
Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[4]
Lab Coat: A buttoned lab coat is required to protect skin and clothing.
Exposure Response:
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water and wash thoroughly with soap and water.[1][3]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.[4]
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance.[1]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor immediately.
Part 2: Step-by-Step Disposal and Decontamination Protocol
The cardinal rule of hazardous waste disposal is that it must never be discharged into the sewer system via sinks or drains. All materials contaminated with 2-(4-Methylphenoxy)aniline hydrochloride must be collected and disposed of as hazardous waste.
Step 1: Waste Identification and Segregation
The principle of segregation is to prevent dangerous chemical reactions within a waste container. Aniline hydrochloride is incompatible with strong acids and oxidizing agents.
Waste Stream
Description
Segregation Mandate
Solid Waste
Unused reagent, contaminated weigh boats, paper towels, gloves, etc.
Collect in a designated, clearly labeled hazardous waste container.
Collect in a designated, leak-proof hazardous waste container.
Sharps Waste
Contaminated needles, Pasteur pipettes, etc.
Place in a designated, puncture-proof sharps container for hazardous chemical waste.
Empty Containers
Original reagent bottle.
Do not rinse. The empty, unrinsed container must be disposed of as hazardous waste. Handle it like the product itself.
Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must designate a Satellite Accumulation Area (SAA) for the collection of hazardous waste. This area must be at or near the point of generation and under the control of the laboratory personnel.
Select the Right Container:
Use a container that is in good condition, leak-proof, and chemically compatible with the waste.
The container must have a secure, tightly-fitting lid. It must be kept closed at all times except when adding waste.
Properly Label the Container:
Affix a "Hazardous Waste" label to the container before adding any waste.
The label must include:
The words "Hazardous Waste".
The full chemical name: "2-(4-Methylphenoxy)aniline hydrochloride". Do not use abbreviations.
The associated hazards (e.g., Toxic, Carcinogen, Environmental Hazard).
The date when the first drop of waste is added (accumulation start date).
Store Safely:
Store the waste container within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Ensure the SAA is away from drains, heat sources, and incompatible chemicals.
Step 3: Spill Management and Decontamination
In the event of a spill, immediate and correct action is crucial.
Alert Personnel: Notify others in the immediate area.
Evacuate: If the spill is large or you feel it is unsafe to clean up, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Contain and Clean (for small, manageable spills):
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). Do not use combustible materials like paper towels to absorb a large liquid spill.
Carefully collect the powdered material or saturated absorbent using non-sparking tools and place it into your designated solid hazardous waste container.[3]
Decontaminate Surfaces:
Wash the spill area and any contaminated equipment thoroughly with soap and water.
All cleaning materials (sponges, wipes, etc.) must be disposed of as hazardous solid waste.
Step 4: Arranging for Final Disposal
Laboratory personnel do not perform final waste disposal. This is handled by trained professionals.
Full Container: Once a waste container is full, mark the "full" date on the hazardous waste label.
Request Pickup: Contact your institution's EHS office to schedule a pickup of the full waste container. Do not allow waste to accumulate for extended periods.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for handling waste generated from work with 2-(4-Methylphenoxy)aniline hydrochloride.
Caption: Disposal Workflow for 2-(4-Methylphenoxy)aniline hydrochloride
References
State of New Jersey Department of Health. (2003). Right to Know Hazardous Substance Fact Sheet: Aniline Hydrochloride. [Link]
Penta. (2024). Safety Data Sheet: Aniline hydrochloride. [Link]
Carl Roth GmbH + Co. KG. (2020). Safety Data Sheet: Aniline hydrochloride. [Link]
A Senior Application Scientist's Guide to Handling 2-(4-Methylphenoxy)aniline Hydrochloride: Essential Safety and Operational Protocols
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Methylphenoxy)aniline hydrochloride. The protocols outlined herein...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Methylphenoxy)aniline hydrochloride. The protocols outlined herein are designed to establish a self-validating system of safety, grounded in authoritative sources, to ensure minimal risk during handling, operation, and disposal.
Hazard Assessment: Understanding the Risk Profile
While a specific Safety Data Sheet (SDS) for 2-(4-Methylphenoxy)aniline hydrochloride is not available, its structure as an aniline hydrochloride derivative necessitates treating it with the highest degree of caution. The hazard profile is based on the well-documented risks of aniline hydrochloride, which is classified as a highly toxic substance.
Primary Hazards Include:
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Aniline compounds are readily absorbed through the skin.[4]
Organ Damage: Causes damage to organs, particularly the blood (methemoglobinemia), through prolonged or repeated exposure.[2][3]
Serious Eye Damage: Poses a significant risk of causing irreversible eye damage.[1][2][3]
Skin Sensitization: May cause an allergic skin reaction upon contact.[1][2][3]
Suspected Carcinogen & Mutagen: Aniline and its derivatives are suspected of causing cancer and genetic defects.[1][2][3] NIOSH considers aniline a potential occupational carcinogen.[2]
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[3]
Engineering Controls and Pre-Operational Checks
Before any handling of the compound, ensure the following engineering controls and safety equipment are in place and fully operational. This proactive approach is the first line of defense.
Ventilation: All work involving the weighing, handling, or transfer of solid 2-(4-Methylphenoxy)aniline hydrochloride or its solutions must be conducted within a certified chemical fume hood.[5]
Safety Equipment: An operational safety shower and eyewash station must be immediately accessible and unobstructed.[6]
Spill Kit: A chemical spill kit appropriate for toxic amine compounds must be available. This should include an inert absorbent material (e.g., vermiculite or sand), a neutralizing agent for acids/bases (sodium bicarbonate), and dedicated hazardous waste bags.[7][8]
Designated Area: Clearly demarcate the area where the compound will be handled to prevent unintentional cross-contamination of other lab surfaces.
Personal Protective Equipment (PPE): A Comprehensive Selection Guide
The selection of appropriate PPE is critical and must be based on a thorough risk assessment. The following represents the minimum required PPE for handling 2-(4-Methylphenoxy)aniline hydrochloride.
Hand Protection: Glove Selection
No single glove material offers universal protection. For aniline compounds, a double-gloving strategy is recommended to provide a robust barrier and a clear indication of breaches.
Glove Material
Suitability for Aniline Compounds
Key Considerations
Butyl Rubber
Excellent
Recommended for prolonged contact. Offers superior resistance against a wide variety of corrosive chemicals, ketones, and esters.[1][9]
Viton™
Excellent
Offers top-tier resistance to aromatic hydrocarbons and chlorinated solvents. An expensive but highly protective option.[10][11]
Neoprene
Good
Good pliability and dexterity. Offers protection against acids, bases, and alcohols. Superior to natural rubber.[1][9]
Nitrile
Fair to Good (Incidental Contact Only)
Suitable as an inner glove or for brief, incidental contact. Not recommended for prolonged exposure or immersion as it can deteriorate.[1][6]
Polyvinyl Chloride (PVC)
Good
Provides good protection against amines, acids, and bases.[9][12]
Natural Rubber (Latex)
Poor
Not recommended due to poor chemical resistance to aniline and potential for allergic reactions.[1]
Recommendation: Use a thicker, chemical-resistant outer glove (Butyl or Viton™) over a thinner disposable inner glove (Nitrile).[5] Always inspect gloves for signs of degradation, punctures, or tears before and during use.[1]
Body, Eye, and Respiratory Protection
Body Protection: A full-length, cuffed laboratory coat is mandatory. For tasks with a higher risk of spillage, a chemically resistant apron or a disposable suit (e.g., Tychem®) should be worn over the lab coat.[10]
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[5] When there is a significant risk of splashing or aerosol generation, a full-face shield must be worn in addition to the goggles.[10][13]
Respiratory Protection:
Standard Operations: Work within a certified chemical fume hood negates the need for respiratory protection.
Potential for Exposure: In situations where a fume hood is not available or during a large spill, respiratory protection is essential. NIOSH recommends a full-facepiece respirator with an organic vapor cartridge for any detectable concentration of aniline.[4][10] For higher potential exposures, a supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) is required.[4]
A systematic workflow minimizes the risk of exposure and contamination. The following diagrams and protocols outline the mandatory sequence of operations.
Workflow for Safe Handling
Caption: High-level workflow from preparation to post-operation.
Protocol: Donning (Putting On) PPE
This sequence is designed to ensure complete coverage and prevent contamination of clean layers.
Hand Hygiene: Thoroughly wash and dry hands.
Inner Gloves: Put on the first pair of gloves (e.g., Nitrile).
Laboratory Coat/Suit: Don the lab coat or chemical-resistant suit, ensuring it is fully fastened.
Respiratory Protection (if required): Secure the respirator and perform a user seal check.
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
Outer Gloves: Put on the second, more robust pair of gloves (e.g., Butyl rubber). The cuffs of the outer gloves must extend over the cuffs of the lab coat sleeves.[14]
Protocol: Doffing (Taking Off) PPE
This is the most critical phase for preventing personal contamination. The guiding principle is "dirty-to-dirty, clean-to-clean." Every outer surface of the PPE should be considered contaminated.[15]
Inspect PPE: Before removal, inspect gloves and suit for any visible contamination or breaches.
Decontaminate Exterior (If Necessary): If gross contamination has occurred, decontaminate the exterior of the suit and outer gloves before removal.[16]
Remove Outer Gloves: With one gloved hand, grasp the palm of the other hand and peel the glove off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the now-bare hand under the wrist of the remaining glove and peel it down and off, inside out, over the first glove. Dispose of both in a hazardous waste container.[14][16]
Hand Hygiene (on inner gloves): Perform hand hygiene on the inner gloves.[17]
Remove Face Shield/Goggles: Handling only the strap or earpieces, remove eye and face protection from the back to the front. Place in a designated area for decontamination or disposal.
Remove Lab Coat/Suit: Unfasten the coat. Roll it down from the shoulders, turning it inside out as you go to contain the contaminated exterior. Avoid letting the outer surface touch your inner clothing.[15]
Remove Inner Gloves: Remove the final pair of gloves using the same technique as in step 3. Dispose of them in the hazardous waste container.
Final Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Caption: Sequential Doffing Procedure to Minimize Cross-Contamination.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with 2-(4-Methylphenoxy)aniline hydrochloride must be treated as hazardous waste.[3] Improper disposal can lead to environmental contamination and regulatory non-compliance.
Waste Segregation:
Solid Waste: All contaminated PPE (gloves, disposable coats), weighing paper, and absorbent materials from spill cleanups must be collected in a dedicated, clearly labeled hazardous waste container. This container should be a sealable, puncture-resistant bag or drum.[3]
Liquid Waste: Solutions containing the compound and solvent rinses from cleaning glassware must be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's guidelines.[3]
Container Management:
Use only containers approved for hazardous chemical waste.
Label containers clearly with "Hazardous Waste," the full chemical name "2-(4-Methylphenoxy)aniline hydrochloride," and the approximate concentration and solvent if applicable.[7]
Keep waste containers tightly sealed when not in use and store them in a designated, well-ventilated secondary containment area.[3]
Final Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][5] Never dispose of this chemical or its contaminated materials down the drain or in the regular trash.[3]
References
OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Retrieved from [Link]
SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. Government of South Australia. Retrieved from [Link]
NIOSH. (2014). Aniline - IDLH. Centers for Disease Control and Prevention. Retrieved from [Link]
North Industrial Chemicals. (2023, December 26). Handling Small Spills of Hydrochloric Acid: Expert Safety Tips. Retrieved from [Link]
NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Centers for Disease Control and Prevention. Retrieved from [Link]
University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]
The Center for Food Security and Public Health. (2014, July). Personal Protective Equipment: - Doffing. Iowa State University. Retrieved from [Link]
Labkafe. (2025, April 11). Which Chemistry Lab Gloves Should You Wear? Retrieved from [Link]
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
University of Idaho. (n.d.). EHS Laboratory Guidance - Chemical Spill Clean-up Procedures. Retrieved from [Link]
Lakeland Industries. (n.d.). Donning and Doffing Chemical PPE: Step-by-Step for Maximum Safety. Retrieved from [Link]
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Retrieved from [Link]
Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Retrieved from [Link]
Rutgers University. (n.d.). Standard Operating Procedure: Aniline. Environmental Health and Safety. Retrieved from [Link]
World Health Organization. (n.d.). Steps to take off personal protective equipment (PPE) including coverall. Retrieved from [Link]